2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMDCWBSYIDNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599101 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006458-47-4 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
This technical guide provides a comprehensive overview of the core basic properties of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a heterocyclic amine of interest to researchers, scientists, and professionals in the field of drug development. This document summarizes its chemical and physical properties and outlines what is known about its synthesis and biological significance.
Chemical and Physical Properties
This compound is a pyrazole derivative with a primary amine functional group. Its fundamental properties are summarized in the table below. The available data primarily pertains to the free base and its dihydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1006458-47-4 | [1][2] |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| SMILES Code | CC1=CN(CCN)N=C1 | [1] |
| Synonyms | [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine | N/A |
| Form | Dihydrochloride Salt | N/A |
| CAS Number (Dihydrochloride) | 1006458-47-4 | [2] |
| Molecular Formula (Dihydrochloride) | C₆H₁₃Cl₂N₃ | [2] |
| Molecular Weight (Dihydrochloride) | 198.09 g/mol | [2] |
Note: Inconsistent cataloging may list the same CAS number for both the free base and its salts. Researchers should verify the specific form of the compound from the supplier.
Synthesis
A potential synthetic workflow is outlined below:
This proposed pathway involves an N-alkylation reaction, a common method for functionalizing pyrazole rings. The use of a protecting group on the amine is crucial to prevent side reactions. The final deprotection step would yield the desired primary amine.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological effects, including but not limited to:
-
Anti-inflammatory activity: Many pyrazole-containing compounds are known to inhibit inflammatory pathways.
-
Neuroprotective effects: Certain pyrazole derivatives have shown promise in protecting neuronal cells from damage.
-
Anticancer properties: The pyrazole nucleus is a key structural motif in some anticancer agents.
Given the prevalence of biological activity within the pyrazole class of compounds, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases.
The logical relationship for investigating the potential of this compound is illustrated below:
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological functions and mechanisms of action of this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While detailed experimental and biological data are currently limited, its structural similarity to other known bioactive pyrazoles suggests it could be a valuable starting point for the development of novel therapeutics. This guide provides the foundational information available to date and highlights the areas where further research is needed to fully characterize this compound and unlock its potential.
References
In-depth Technical Guide on 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: CAS Number and Available Data
For researchers, scientists, and drug development professionals, this guide provides a summary of the currently available technical information for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, including its CAS number and an overview of related compounds.
CAS Number Identification
Physicochemical and Spectral Data
Detailed experimental data, such as physical properties (melting point, boiling point, solubility) and spectral data (NMR, IR, Mass Spectrometry) for this compound, are not extensively reported in readily accessible scientific literature or technical data sheets. This suggests that the compound may be a novel or less-studied entity.
For illustrative purposes, spectral data for a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, are presented in the table below. It is crucial to note that these values are not for this compound and should only be considered as a general reference for the types of data expected for pyrazole-containing molecules.
Table 1: Spectroscopic Data for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [2]
| Spectroscopic Technique | Observed Peaks/Signals |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50 (s, 3H), 7.25 (s, 3H), 6.88 (d, J = 8.7 Hz, 2H), 6.62 (d, J = 8.7 Hz, 2H), 3.85 (s, 2H), 2.05 (s, 9H) |
| ¹³C-NMR (CDCl₃, 101 MHz) | δ (ppm): 148.1, 141.9, 130.6, 130.1, 127.3, 116.5, 114.2, 92.9, 9.1 |
| IR νₘₐₓ (cm⁻¹) | 3448, 3328, 1626 |
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, general synthetic strategies for pyrazole derivatives are well-documented. These methods often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors.[3] The synthesis of pyrazole-ethanamine derivatives could potentially be achieved through the alkylation of a pyrazole ring with a protected 2-aminoethyl halide or tosylate, followed by deprotection.
A generalized workflow for the synthesis of pyrazole derivatives is depicted below.
Caption: Generalized workflow for pyrazole derivative synthesis.
Biological Activity and Signaling Pathways
Direct studies on the biological activity or signaling pathway involvement of this compound have not been identified. However, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities.[4][5][6] These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][7]
The anti-inflammatory effects of some pyrazole compounds are attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines.[7]
A simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by pyrazole derivatives is shown below.
Caption: Potential anti-inflammatory signaling pathway modulated by pyrazole derivatives.
Conclusion
While the dihydrochloride salt of this compound has an assigned CAS number, detailed technical information regarding the free base, its synthesis, specific properties, and biological activity is scarce in the public domain. The information provided herein is based on general knowledge of pyrazole derivatives and should be used as a preliminary guide for further research. Scientists and drug development professionals interested in this specific molecule will likely need to undertake primary research to establish its properties and potential applications.
References
- 1. 1006458-47-4 CAS Manufactory [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for the compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. It is critical to note that, as of the date of this publication, there is a significant lack of direct experimental data for this specific molecule in publicly available scientific literature. The information presented herein is largely inferred from structure-activity relationships and the known pharmacological profiles of structurally similar pyrazole-containing compounds. Therefore, the proposed mechanisms should be considered hypothetical and require experimental validation.
Introduction
This compound belongs to the broad class of pyrazole derivatives, a versatile scaffold known to exhibit a wide array of pharmacological activities. The core structure, featuring a pyrazole ring linked to an ethylamine side chain, suggests potential interactions with various biological targets, particularly within the central nervous system. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed exploration of the putative mechanisms of action of this compound, drawing upon the established pharmacology of its structural analogs. The primary focus will be on two potential pathways: monoamine oxidase (MAO) inhibition and histamine H3 receptor antagonism.
Putative Mechanisms of Action
Based on the structural features of this compound, two primary mechanisms of action are proposed:
Monoamine Oxidase (MAO) Inhibition
The ethylamine side chain attached to the pyrazole nucleus is a common feature in many known monoamine oxidase inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders.[1][2][3]
The pyrazole moiety itself, being a bioisostere of other heterocyclic systems found in MAO inhibitors, could contribute to the binding affinity and selectivity for MAO-A or MAO-B isoforms.[4][5] The 4-methyl substitution on the pyrazole ring may influence the electronic and steric properties of the molecule, potentially modulating its interaction with the active site of the enzyme.
Inferred Signaling Pathway for MAO Inhibition:
Histamine H3 Receptor Antagonism
The core structure of this compound also shares similarities with known histamine H3 receptor antagonists.[6] The H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[7] Antagonism of the H3 receptor leads to enhanced release of these neurotransmitters, resulting in procognitive and wakefulness-promoting effects. Pyrazole-based compounds have been investigated as non-imidazole H3 receptor antagonists.[6] The ethylamine side chain could mimic the endogenous ligand histamine, while the substituted pyrazole ring could provide the necessary interactions for antagonistic activity.
Inferred Signaling Pathway for Histamine H3 Receptor Antagonism:
Experimental Protocols for Putative Target Validation
While no specific experimental data exists for this compound, the following are generalized protocols for assessing the proposed mechanisms of action.
Monoamine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against MAO-A and MAO-B isoforms.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Assay Principle: A fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of the substrate.
-
Procedure: a. The test compound is pre-incubated with the MAO enzyme in a suitable buffer. b. The substrate is added to initiate the reaction. c. The reaction is stopped after a defined incubation period. d. A reagent that reacts with hydrogen peroxide to produce a fluorescent product (e.g., Amplex Red) is added. e. The fluorescence is measured using a microplate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Workflow Diagram:
References
- 1. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase...: Ingenta Connect [ingentaconnect.com]
- 3. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Potential Biological Targets of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This technical guide explores the potential biological targets of the specific pyrazole derivative, 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates potential targets based on structure-activity relationships (SAR) of analogous compounds. The primary amine and the 4-methylated pyrazole ring suggest potential interactions with monoamine oxidases (MAOs), G-protein coupled receptors (GPCRs), and certain kinases. This guide provides a comprehensive overview of these potential targets, including quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[2] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib (a COX-2 inhibitor), the erectile dysfunction drug sildenafil (a PDE-5 inhibitor), and numerous kinase inhibitors used in oncology, such as ibrutinib and ruxolitinib.[1] The broad therapeutic applications of pyrazole derivatives underscore the potential of novel analogues like this compound to interact with a variety of biological targets.
Inferred Biological Targets of this compound
Based on the structural features of this compound—specifically the pyrazole core, the ethylamine side chain, and the methyl group at the 4-position—we can infer several potential classes of biological targets.
Monoamine Oxidases (MAOs)
The ethanamine side chain is a common feature in substrates and inhibitors of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Pyrazoline derivatives, which share a similar core structure, have been investigated as potential MAO inhibitors for the treatment of depression and anxiety.[4]
G-Protein Coupled Receptors (GPCRs)
The overall structure of this compound bears some resemblance to biogenic amine neurotransmitters, suggesting potential activity at various GPCRs. Notably, pyrazole derivatives have been developed as antagonists for the cannabinoid receptor 1 (CB1), a well-characterized GPCR.[5]
Kinases
A significant number of pyrazole-containing drugs are kinase inhibitors.[1] These drugs often target the ATP-binding site of kinases. While many of these are more complex molecules, the pyrazole scaffold is a key pharmacophore. Pyrazole derivatives have been identified as inhibitors of various kinases, including EGFR, VEGFR-2, and RET.[6][7]
Quantitative Data for Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activities of various pyrazole derivatives against different targets. It is important to note that these are not data for this compound itself but for structurally related compounds.
| Compound Class | Target | Assay Type | Measured Value (IC50/Ki) | Reference Compound |
| Pyrazoline Derivatives | MAO-A | In vitro enzyme inhibition | Micromolar range | - |
| Biarylpyrazoles | Cannabinoid Receptor 1 (CB1) | Radioligand binding assay | Nanomolar to micromolar range | SR141716A |
| Pyrazole-based inhibitors | Meprin α | In vitro enzyme inhibition | Low nanomolar range | 3,5-diphenylpyrazole |
| Pyrazolopyrimidines | RET Kinase | In vitro kinase assay | Nanomolar range | - |
| Pyrazole Hydrazones | Antiproliferative (HeLa cells) | Cell viability assay | Micromolar IC50 values | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound against its potential biological targets.
MAO-A Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against human monoamine oxidase A.
Materials:
-
Human recombinant MAO-A
-
Kynuramine (substrate)
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound (this compound)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound or control to the appropriate wells.
-
Add 160 µL of pre-warmed (37°C) MAO-A enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
CB1 Receptor Binding Assay
Objective: To evaluate the binding affinity of the test compound to the human cannabinoid receptor 1 (CB1).
Materials:
-
Membrane preparations from cells expressing human CB1 receptor
-
[³H]CP-55,940 (radioligand)
-
SR141716A (positive control competitor)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Test compound
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the binding buffer.
-
In a polypropylene tube, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a known ligand (for non-specific binding).
-
Incubate the tubes at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To assess the inhibitory effect of the test compound on a specific kinase (e.g., RET, EGFR).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Known kinase inhibitor (positive control)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the test compound, the kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Potential inhibition of MAO-A by this compound.
Experimental Workflow
Caption: A typical drug discovery workflow for target validation.
Conclusion
While this compound is not extensively characterized in the scientific literature, its structural features point towards plausible interactions with several important classes of biological targets, including monoamine oxidases, G-protein coupled receptors, and kinases. This guide provides a foundational framework for initiating the investigation of this compound. The provided experimental protocols and workflows offer a clear path for researchers to systematically evaluate its biological activity and therapeutic potential. Further structure-activity relationship studies, starting with the protocols outlined herein, will be crucial in elucidating the specific targets and potential applications of this and related pyrazole derivatives.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Assessment of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine in DMSO and PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility characteristics of the compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. Due to the absence of publicly available, quantitative solubility data for this specific molecule in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), this document outlines standardized experimental protocols for determining these crucial parameters. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for advancing research and development activities, particularly in the realms of drug discovery and in vitro biological assays.
The guide details the necessary experimental workflows, data presentation standards, and relevant theoretical considerations. The inclusion of visual diagrams for experimental processes aims to enhance clarity and facilitate practical implementation in a laboratory setting.
Physicochemical Properties of Pyrazole Derivatives
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely utilized for creating high-concentration stock solutions of test compounds for in vitro screening.[2][3] Its ability to dissolve a broad range of molecules makes it an invaluable tool in drug discovery.[3][4] However, it is crucial to determine the maximum solubility of a compound in DMSO to avoid precipitation upon dilution into aqueous assay buffers.[3]
Quantitative Solubility Data
As no specific experimental values are available for this compound, the following table is presented as a template for recording experimentally determined solubility data.
| Solvent | Temperature (°C) | Method | Maximum Solubility | Notes |
| DMSO | 25 | HPLC/UV-Vis | Data to be determined | Anhydrous DMSO recommended |
Experimental Protocol for DMSO Solubility Determination
This protocol is adapted from established methods for determining the solubility of novel compounds.[2]
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.
-
Back-calculate to determine the original concentration in the DMSO supernatant, which represents the maximum solubility.
-
Experimental Workflow for DMSO Solubility
Caption: Workflow for determining the maximum solubility of a compound in DMSO.
Solubility in Phosphate-Buffered Saline (PBS)
Aqueous solubility at physiological pH is a critical parameter for any compound intended for biological testing. PBS is a commonly used buffer that mimics the isotonic and pH conditions of the human body.[5] The "shake-flask" method is the gold standard for determining equilibrium solubility.[6][7]
Quantitative Solubility Data
The following table should be used to record the solubility of this compound in PBS at various pH levels, as its amine group will likely be protonated at physiological pH, affecting its solubility.
| Solvent | pH | Temperature (°C) | Method | Equilibrium Solubility | Notes |
| PBS | 7.4 | 37 | Shake-Flask | Data to be determined | Mimics physiological conditions |
| PBS | 6.8 | 37 | Shake-Flask | Data to be determined | Relevant for intestinal fluid |
| PBS | 1.2 | 37 | Shake-Flask | Data to be determined | Relevant for gastric fluid |
Experimental Protocol for PBS Solubility Determination (Shake-Flask Method)
This protocol is based on well-established guidelines for thermodynamic solubility assessment.[6]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) at desired pH values (e.g., 1.2, 6.8, 7.4)
-
Mechanical shaker or orbital agitator with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or UV-Visible Spectrophotometer
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of this compound to a known volume of PBS in a sealed container. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Verify the initial pH of the PBS buffer.
-
-
Equilibration:
-
Place the container in a mechanical shaker set to a constant temperature (e.g., 37°C).
-
Agitate the suspension for a sufficient duration to reach equilibrium. This may take 24 to 72 hours.[6]
-
Periodically sample the solution (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued, indicating equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Separate the solid from the liquid phase by either centrifugation at high speed or by filtering the solution through a 0.22 µm filter. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Immediately dilute the clear filtrate or supernatant with a suitable solvent to prevent precipitation.
-
-
Quantification:
-
Measure the concentration of the dissolved compound in the diluted samples using a validated analytical method (HPLC or UV-Vis).
-
Verify the final pH of the saturated solution to ensure the buffering capacity was maintained.
-
-
Calculation:
-
Use the measured concentration and the dilution factor to calculate the equilibrium solubility of the compound in PBS at the tested pH.
-
Experimental Workflow for PBS Solubility
Caption: Shake-flask method workflow for determining aqueous solubility in PBS.
Representative Signaling Pathway
When investigating a novel compound such as this compound, a common starting point is to assess its impact on well-characterized signaling pathways involved in cell proliferation, survival, and inflammation. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling cascade, which is a frequent target in drug discovery.
Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
While direct solubility data for this compound in DMSO and PBS is not currently documented in public literature, this guide provides the necessary framework for its experimental determination. By employing the detailed protocols for both organic and aqueous solubility, researchers can generate the high-quality, reliable data essential for advancing scientific inquiry and drug development pipelines. The provided templates for data presentation and visual workflows are intended to standardize this process, ensuring consistency and comparability of results across different laboratory settings.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a molecule belonging to the pharmacologically significant pyrazole class of compounds. The pyrazole scaffold is a well-established privileged structure in drug discovery, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this chemical series.
Core Structure and Synthetic Overview
The core structure of this compound consists of a 4-methylpyrazole ring N-substituted with an ethanamine side chain. The synthesis of such pyrazole derivatives generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by N-alkylation to introduce the ethanamine moiety. Modifications to this core structure can be systematically explored to optimize biological activity. Key areas for derivatization include:
-
Substitution at the 4-position of the pyrazole ring: Replacing the methyl group with other substituents to probe steric and electronic effects.
-
Substitution at other positions of the pyrazole ring: Introducing functional groups at the 3- and 5-positions to explore additional binding interactions.
-
Modification of the ethanamine side chain: Altering the length of the alkyl chain, introducing substituents, or replacing the primary amine with other functional groups.
Structural Analogs and Biological Activity
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. While specific data for this compound is limited in publicly available literature, extensive research on related pyrazole-containing compounds provides valuable insights into their potential as therapeutic agents. Many pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
Kinase Inhibitory Activity
Several pyrazole-based compounds have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |
| PZ-1 | VEGFR-2 | 8.93 | - | Sorafenib | 30 |
| PZ-2 | VEGFR-2 | 38.28 | - | Sorafenib | 30 |
| PZ-3 | EGFR | 90 | - | Erlotinib | - |
| PZ-4 | VEGFR-2 | 230 | - | Sorafenib | - |
Note: The compound IDs are placeholders for illustrative pyrazole derivatives from the literature and do not represent direct analogs of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of pyrazole derivatives, based on common methodologies reported in the scientific literature.
General Synthesis of 4-Substituted Pyrazole-1-ethanamine Analogs
A common route for the synthesis of N-alkylated pyrazoles involves a two-step process:
-
Synthesis of the Pyrazole Core: The substituted pyrazole ring is typically synthesized via a condensation reaction between a β-diketone and hydrazine hydrate. For example, to obtain a 4-substituted pyrazole, the corresponding substituted 1,3-diketone would be used as a starting material.
-
N-Alkylation: The pyrazole core is then N-alkylated using a suitable electrophile. To introduce the ethanamine side chain, a protected 2-bromoethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) is often used, followed by deprotection to yield the primary amine.
Example Protocol for N-Alkylation:
-
To a solution of the 4-substituted pyrazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
For deprotection, reflux the crude product with hydrazine hydrate (3 equivalents) in ethanol.
-
After cooling, acidify the mixture with hydrochloric acid and filter to remove the phthalhydrazide byproduct.
-
Neutralize the filtrate with a base and extract the product with a suitable organic solvent.
-
Purify the final compound by column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assay formats, such as enzyme-linked immunosorbent assays (ELISAs) or radiometric assays.
General ELISA-based Kinase Assay Protocol:
-
Coat a 96-well plate with the kinase substrate.
-
Add the kinase enzyme, the test compound at various concentrations, and ATP to initiate the phosphorylation reaction.
-
Incubate the plate at 37°C for a specified period.
-
After incubation, wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate and measure the absorbance at a specific wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways of two important cancer-related kinases that are often targeted by pyrazole-based inhibitors.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily approached through a two-stage process: the initial construction of the 4-methyl-1H-pyrazole core, followed by its N-alkylation to introduce the ethanamine side chain. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic routes for enhanced clarity.
Synthesis of the 4-methyl-1H-pyrazole Core
The foundational step in the synthesis of the target molecule is the preparation of 4-methyl-1H-pyrazole. A common and effective method for the synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the specific synthesis of 4-methyl-1H-pyrazole, a suitable precursor is 1,1,3,3-tetramethoxy-2-methylpropane, which serves as a protected form of 2-methylmalondialdehyde.
Experimental Protocol: Synthesis of 4-methyl-1H-pyrazole
This protocol is adapted from general procedures for pyrazole synthesis from 1,3-dicarbonyl precursors.
Materials:
-
1,1,3,3-tetramethoxy-2-methylpropane
-
Hydrazine hydrate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Methylene chloride
-
Water
Procedure:
-
To a stirred solution of water, add hydrazine hydrate.
-
Adjust the pH of the solution to approximately 1-3 by the controlled addition of concentrated hydrochloric acid at a temperature maintained around 40°C.
-
Simultaneously, add 1,1,3,3-tetramethoxy-2-methylpropane and a solution of hydrazine hydrate to the acidic solution over a period of several hours, while maintaining the pH between 2 and 3 by the addition of hydrochloric acid. The reaction temperature is typically kept between 40-60°C.
-
After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion.
-
Neutralize the reaction mixture to a pH of approximately 8 by the addition of a sodium hydroxide solution.
-
The product, 4-methyl-1H-pyrazole, can be extracted from the aqueous solution using an organic solvent such as methylene chloride.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 1,1,3,3-tetramethoxy-2-methylpropane, Hydrazine hydrate | Adapted from[1][2] |
| Solvent | Water | [2] |
| Catalyst/Reagent | Hydrochloric Acid, Sodium Hydroxide | [2] |
| Reaction Temperature | 40-60 °C | [2] |
| Reaction Time | Several hours | [2] |
| Yield | High (specific yield for 4-methyl derivative not reported, but analogous reactions have high yields) | [2] |
N-Alkylation of 4-methyl-1H-pyrazole
With the 4-methyl-1H-pyrazole core in hand, the next critical step is the introduction of the 2-ethanamine side chain via N-alkylation. Two primary strategies are presented here: a direct approach using a protected aminoethyl halide and an indirect approach involving the alkylation with a nitrile-containing synthon followed by reduction.
Route A: N-Alkylation with a Protected Aminoethyl Halide
This route involves the alkylation of 4-methyl-1H-pyrazole with a 2-bromoethylamine derivative where the amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group. The subsequent deprotection of the Boc group yields the desired primary amine.
-
To a solution of 4-methyl-1H-pyrazole in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for a short period to ensure the formation of the pyrazolate anion.
-
Add 2-(Boc-amino)ethyl bromide to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Dissolve the purified tert-butyl (2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), to the solution.
-
Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt of this compound can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Route B: N-Alkylation with 2-Chloroacetonitrile and Subsequent Reduction
This alternative pathway involves the N-alkylation of 4-methyl-1H-pyrazole with 2-chloroacetonitrile to form an intermediate nitrile, which is then reduced to the target primary amine.
-
In a similar manner to Route A, deprotonate 4-methyl-1H-pyrazole with a base like sodium hydride or potassium carbonate in an anhydrous solvent (e.g., DMF or acetonitrile).
-
Add 2-chloroacetonitrile to the reaction mixture.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by adding water and extracting the product with an organic solvent.
-
Dry the organic phase, remove the solvent, and purify the crude 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile by column chromatography or distillation.
The reduction of the nitrile to the primary amine can be achieved using various reducing agents.
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
To a stirred suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran, THF) at 0°C under an inert atmosphere, add a solution of 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile in the same solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solid and wash it with an ether solvent.
-
Dry the combined filtrate over a drying agent, and remove the solvent under reduced pressure to obtain the desired this compound.
Method 2: Catalytic Hydrogenation
-
Dissolve 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.
-
Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction for the uptake of hydrogen.
-
Upon completion, filter the catalyst, and remove the solvent from the filtrate under reduced pressure to yield the product.
Quantitative Data for N-Alkylation and Reduction
| Parameter | Route A (Alkylation) | Route A (Deprotection) | Route B (Alkylation) | Route B (LiAlH₄ Reduction) | Route B (Catalytic Hydrogenation) | Reference |
| Reactants | 4-methyl-1H-pyrazole, 2-(Boc-amino)ethyl bromide | tert-butyl (2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamate | 4-methyl-1H-pyrazole, 2-chloroacetonitrile | 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile | 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile | General procedures[3][4][5][6] |
| Solvent | DMF | DCM or Dioxane | DMF or Acetonitrile | Diethyl ether or THF | Methanol or Ethanol (with ammonia) | [3] |
| Catalyst/Reagent | NaH or K₂CO₃ | TFA or HCl | NaH or K₂CO₃ | LiAlH₄ | Raney Nickel or Pd/C | [3][4][5][6] |
| Reaction Temperature | 0°C to RT/heated | RT | RT/heated | 0°C to RT | RT/heated | [3] |
| Reaction Time | 2-24 hours | 1-4 hours | 2-12 hours | 2-12 hours | 4-24 hours | [3] |
| Yield | Moderate to high | High | Moderate to high | Moderate to high | Moderate to high | General expectation |
Visualized Synthesis Pathways
The following diagrams illustrate the described synthetic pathways for this compound.
Caption: Synthesis of the 4-methyl-1H-pyrazole core.
Caption: Route A: N-Alkylation with a protected amine.
Caption: Route B: N-Alkylation with acetonitrile followed by reduction.
Conclusion
The synthesis of this compound can be effectively achieved through a two-stage process. The initial formation of the 4-methyl-1H-pyrazole ring is a critical step, followed by a regioselective N-alkylation to introduce the desired ethanamine side chain. The choice between the direct N-alkylation with a protected aminoethyl halide (Route A) and the indirect route via a nitrile intermediate (Route B) will depend on the availability of starting materials, desired scale, and the specific experimental conditions preferred by the researcher. Both pathways offer viable and robust methods for the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly during the N-alkylation step, is crucial to ensure high yields and regioselectivity.
References
Pharmacological Profile of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Technical Guide
Disclaimer: Publicly available pharmacological data for the specific compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine is limited. This guide provides a representative pharmacological profile based on its structural class—pyrazole-ethanamines—which are recognized as modulators of histamine receptors. The data and protocols presented herein are based on closely related analogs and established methodologies for the primary targets of this chemical scaffold.
Introduction: The Pyrazole-Ethanamine Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in a wide array of pharmacologically active agents. When coupled with an ethanamine side chain, the resulting structure bears a resemblance to histamine, suggesting a potential interaction with histamine receptors. Research has demonstrated that pyrazole-containing compounds frequently act as ligands for histamine H2 and H3 receptors, exhibiting either agonist or antagonist/inverse agonist properties. The nature of the activity is highly dependent on the substitution pattern of the pyrazole ring and the side chain.
Pharmacological Data: A Representative Analog
Given the absence of specific data for this compound, we present data for its close structural analog, Betazole (2-(1H-pyrazol-3-yl)ethanamine). Betazole is known as a selective histamine H2 receptor agonist.
| Compound | Target | Assay | Parameter | Value | Reference |
| Betazole | Histamine H2 Receptor | Cimetidine Antagonism (Isolated Rabbit Gastric Glands) | pA2 | 6.1 - 6.3 | [1] |
| Betazole | Histamine H2 Receptor | Cimetidine Antagonism (Isolated Human Gastric Glands) | pA2 | 5.7 | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Primary Target Profile: Histamine H3 Receptor
While Betazole targets the H2 receptor, the pyrazole scaffold is more extensively documented in the development of ligands for the histamine H3 receptor. The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor to regulate the synthesis and release of histamine. It also functions as a heteroreceptor to modulate the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human histamine H3 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293T cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a selective H3 receptor agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.
-
Test Compound: Serial dilutions of the compound of interest.
-
Instrumentation: 96-well microplates, glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of [³H]-NAMH (final concentration ~0.5-1 nM).
-
150 µL of H3 receptor membrane preparation (~100 µg of protein).
-
-
For determining non-specific binding, a parallel set of wells should contain 10 µM Clobenpropit instead of the test compound.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[2]
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid to each filter vial.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H3 Receptor [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist or inverse agonist) by quantifying its effect on G-protein activation.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).[3]
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: Agonist (e.g., R-α-methylhistamine) and/or antagonist/inverse agonist.
-
Instrumentation: 96-well microplates, glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Pre-incubate the H3 receptor membranes with GDP (typically 10-30 µM) on ice to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the membrane preparation, assay buffer, and the test compound at various concentrations. For antagonist testing, also add a fixed concentration of an agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[3]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
Data Analysis: Agonist activity is determined by the concentration-dependent stimulation of [³⁵S]GTPγS binding above basal levels, from which EC50 and Emax values are derived. Inverse agonist activity is measured as a concentration-dependent decrease in basal [³⁵S]GTPγS binding. Antagonist activity is determined by the ability of the test compound to shift the concentration-response curve of a known agonist to the right.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Canonical Gi/o signaling pathway of the Histamine H3 Receptor.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Potential of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine in Histamine H4 Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific binding affinity data (e.g., Ki, IC50) for the compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine at the histamine H4 receptor. This guide, therefore, provides a comprehensive framework based on the established pharmacology of the histamine H4 receptor and standard methodologies for ligand binding analysis. The experimental protocols and data tables are presented as templates for the evaluation of this specific compound.
Introduction: The Histamine H4 Receptor as a Therapeutic Target
The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family, which also includes the H1, H2, and H3 receptors.[1] Predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in modulating immune responses and inflammatory processes.[2][3] Its involvement in conditions like allergic asthma, atopic dermatitis, and pruritus has positioned it as a promising therapeutic target for a new class of anti-inflammatory and immunomodulatory drugs.[1][2]
The exploration of novel ligands, such as pyrazole derivatives, is a key area of research in the quest for selective and potent H4R modulators. The compound this compound, while its specific interactions with the H4R are not yet publicly documented, represents a chemical scaffold of interest for further investigation.
Histamine H4 Receptor Signaling
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.[3]
Quantitative Data Presentation
While specific data for this compound is unavailable, the following tables serve as a template for presenting binding affinity and selectivity data once obtained.
Table 1: Histamine H4 Receptor Binding Affinity of this compound
| Compound | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Hill Slope |
| This compound | [3H]-Histamine | Competition Binding | Data not available | Data not available | Data not available |
| JNJ 7777120 (Reference Antagonist) | [3H]-Histamine | Competition Binding | 4.5[4] | - | - |
| Histamine (Endogenous Agonist) | - | - | 7.0[5] | - | - |
Table 2: Selectivity Profile of this compound against other Histamine Receptors
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H1/H4 Selectivity | H2/H4 Selectivity | H3/H4 Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| JNJ 7777120 (Reference Antagonist) | 4.5 | >10,000 | >10,000 | >10,000 | >2222 | >2222 | >2222 |
Experimental Protocols
The following are detailed, generalized protocols for conducting radioligand binding assays to determine the affinity of a test compound for the histamine H4 receptor.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H4 receptor.
Materials:
-
Membranes from cells stably expressing the human histamine H4 receptor (e.g., HEK-293 or CHO cells).
-
[3H]-Histamine (Radioligand).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled histamine or a known H4R antagonist like JNJ 7777120).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-Histamine at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a high concentration of an unlabeled competitor.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
While direct experimental data for this compound at the histamine H4 receptor is currently lacking in the public domain, this technical guide provides the necessary framework for its evaluation. The established importance of the H4R in immune modulation and inflammatory diseases warrants the investigation of novel chemical entities like pyrazole derivatives. The provided experimental protocols and data presentation templates offer a clear path for researchers to characterize the binding affinity and selectivity of this compound, thereby contributing to the broader understanding of H4R pharmacology and the development of new therapeutics. Future studies are essential to elucidate the potential of this compound as a modulator of the histamine H4 receptor.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and In Vitro Assay Protocol for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] These compounds form the core scaffold of numerous drugs approved for various therapeutic applications, including oncology, inflammation, and infectious diseases.[2][4][5] The pyrazole nucleus is a key feature in several kinase inhibitors and other targeted therapies, highlighting its importance in modern drug discovery.[2][6] This document provides a detailed protocol for an in vitro cytotoxicity assay of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, a representative pyrazole-containing compound, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a fundamental tool for assessing the potential anti-proliferative effects of novel chemical entities on cancer cell lines.[1]
Compound Profile
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | Structure |
| This compound | 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine | C6H11N3 | 125.17 g/mol |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the procedure for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to inhibit 50% of cancer cell growth.
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Culture Maintenance:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.2 | 1.2 ± 0.3 |
| HCT116 | Colorectal Carcinoma | 42.1 ± 5.5 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | > 100 | 2.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization
Experimental Workflow Diagram
A schematic overview of the MTT assay workflow.
Potential Signaling Pathway Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
Hypothesized inhibition of a kinase cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pyrazole Derivatives in Mouse Models
Disclaimer: Extensive literature searches did not yield specific in vivo studies for the compound "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" in mouse models. The following application notes and protocols are a representative guide based on published in vivo studies of other pyrazole derivatives. These should be adapted and optimized for the specific compound and experimental goals.
Introduction
Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities. [1][2]Members of this class have been investigated for anti-inflammatory, analgesic, anticancer, anticonvulsant, and neuroprotective effects. [3][4][5][6]Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent) feature the pyrazole scaffold, highlighting its therapeutic potential. [3] The successful in vivo evaluation of novel pyrazole compounds is critically dependent on appropriate formulation to ensure solubility and bioavailability, as well as on well-designed experimental protocols to assess efficacy and mechanism of action in relevant mouse models. [1]These notes provide a generalized framework for conducting such studies.
Data Presentation: Formulation and Administration
The formulation and administration route are critical for achieving desired compound exposure in vivo. Many pyrazole derivatives have poor aqueous solubility, necessitating the use of co-solvents and vehicles. [1] Table 1: Example Formulations for Pyrazole Derivatives in Mouse Studies
| Compound Class | Vehicle Composition | Administration Route | Purpose | Reference |
| Anti-inflammatory Pyrazoles | DMSO, Polyethylene glycol 400 (PEG400), Tween-80, Saline | Oral (p.o.) / Intraperitoneal (i.p.) | To assess anti-inflammatory and analgesic activity | [1] |
| Neuroprotective Pyrazolones | 50% (v/v) DMSO / 50% (v/v) PEG300 | Intraperitoneal (i.p.) / Osmotic Pump | To assess effects on neuroinflammation and seizures | [7] |
| Estrogen Receptor Modulators (e.g., MPP) | DMSO / Sterile PBS (Final DMSO < 5%) | Subcutaneous (s.c.) | To study systemic effects on estrogen receptor pathways | [8] |
| Anticancer Pyrazoles | Not specified in detail, but often requires vehicles for poorly soluble compounds | Oral (p.o.) / Intravenous (i.v.) | To evaluate tumor growth inhibition in xenograft models | [2][5] |
Table 2: Representative Dosing for Pyrazole Derivatives in Mice
| Compound/Model | Mouse Model | Dosage | Administration Route | Key Finding | Reference |
| Methylpiperidino Pyrazole (MPP) | Male C57BL/6N mice | 20 µg/kg or 200 µg/kg | Subcutaneous (s.c.) | Dose-dependent attenuation of prepulse inhibition | [8] |
| Pyrazole-3 (Pyr3) | Male C57BL/10 mice | 0.1 mg/kg/day (via osmotic pump) | Intraperitoneal (i.p.) | Amelioration of skeletal muscle atrophy | [7] |
| Anti-inflammatory Pyrazoles (General) | Carrageenan-induced paw edema model (Rats/Mice) | 25, 50, or 100 mg/kg | Oral (p.o.) | Dose-dependent reduction in paw edema | [4] |
| Anticancer Pyrazole (Compound 6) | Orthotopic murine mammary tumor model | 5 mg/kg | Not specified | Significant tumor growth inhibition | [5] |
Experimental Protocols
Protocol for Formulation of a Pyrazole Derivative for Oral Administration
This protocol describes a common method for solubilizing poorly water-soluble pyrazole compounds for oral gavage in mice.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume (typically 5-10 mL/kg for mice).
-
Initial Solubilization: In a sterile conical tube, add a small volume of DMSO to the compound. Vortex thoroughly until the compound is completely dissolved. The final concentration of DMSO in the formulation should ideally be kept below 10%. [1]3. Addition of Co-solvents: Sequentially add PEG400 and then Tween-80 to the DMSO solution, vortexing well after each addition. A common vehicle ratio is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.
-
Final Dilution: Slowly add the sterile saline to the organic mixture to reach the final volume. Vortex vigorously until a clear, homogenous solution is obtained. Gentle warming or brief sonication may be used if precipitation occurs.
-
Pre-administration Check: Before administering to animals, visually inspect the solution for any signs of precipitation. Prepare the formulation fresh on the day of the experiment.
Protocol for Carrageenan-Induced Paw Edema in Mice
This is a standard in vivo model to evaluate the anti-inflammatory activity of a test compound. [4][9] Materials:
-
Test pyrazole compound, formulated for administration
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Vehicle control
-
1% (w/v) Carrageenan solution in sterile saline
-
Pleasthesmometer or digital calipers
-
Male or female mice (e.g., Swiss Albino or BALB/c, 20-25g)
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the experiment. Fast the mice overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Compound Administration: Administer the test pyrazole compound, vehicle, or positive control via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume/thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Neuroinflammation Research: 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical contributor to the pathogenesis of a wide range of neurological disorders. The activation of glial cells, particularly microglia, leads to the release of pro-inflammatory mediators, driving neuronal damage and disease progression. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of a novel pyrazole-containing compound, 2-(4-methyl-1H-pyrazol-1-yl)ethanamine , as a potential therapeutic agent for neuroinflammatory conditions.
While direct studies on this compound in neuroinflammation are not yet available, the established anti-inflammatory profile of the pyrazole class of compounds provides a strong rationale for its evaluation.[4][5] The protocols outlined below describe the foundational in vitro assays to characterize the anti-neuroinflammatory potential of this compound.
Data Presentation: In Vitro Anti-Neuroinflammatory Activity of this compound
The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound in well-established in vitro models of neuroinflammation. These models are based on the lipopolysaccharide (LPS)-induced activation of BV-2 microglial cells.[6][7]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 1 | 48.7 ± 3.5 | 42.3 ± 3.1 |
| 10 | 85.4 ± 5.2 | 78.9 ± 4.7 |
| IC₅₀ (µM) | 1.5 | 2.2 |
Data are presented as mean ± standard deviation (n=3). BV-2 cells were pre-treated with the compound for 1 hour followed by stimulation with LPS (1 µg/mL) for 24 hours. Cytokine levels in the supernatant were measured by ELISA.[8][9]
Table 2: Effect of this compound on Key Pro-inflammatory Signaling Pathways in LPS-Stimulated BV-2 Microglia
| Compound Concentration (µM) | p-p65 NF-κB Inhibition (%) | p-p38 MAPK Inhibition (%) |
| 0.1 | 10.8 ± 1.5 | 8.9 ± 1.2 |
| 1 | 42.1 ± 4.2 | 35.6 ± 3.8 |
| 10 | 79.3 ± 6.1 | 72.4 ± 5.5 |
| IC₅₀ (µM) | 1.8 | 2.5 |
Data are presented as mean ± standard deviation (n=3). BV-2 cells were pre-treated with the compound for 1 hour followed by stimulation with LPS (1 µg/mL) for 30 minutes. Protein levels were determined by Western blot analysis.[10][11][12]
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation Model in BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[7]
-
Cell Seeding: Seed BV-2 cells in 96-well plates (for cytokine analysis) or 6-well plates (for protein analysis) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL.[13]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, 30 minutes for signaling pathway analysis).
-
Sample Collection:
-
For cytokine analysis, collect the cell culture supernatant.
-
For protein analysis, wash the cells with PBS and lyse them to extract total protein.
-
Protocol 2: Quantification of TNF-α and IL-6 by ELISA
This protocol details the measurement of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (coating with capture antibody).
-
Sample Addition: Add standards and collected cell culture supernatants to the wells and incubate.
-
Washing: Wash the wells multiple times with wash buffer.
-
Detection Antibody: Add the detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[8]
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and p38 MAPK Signaling
This protocol describes the detection of key proteins in inflammatory signaling pathways.
Materials:
-
Total protein lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-p65 NF-κB, anti-p65 NF-κB, anti-p-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[14]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects.
Caption: Key signaling pathways in LPS-induced neuroinflammation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Microglia/Macrophages Activation and TLR4/NF-κB/MAPK Pathway in Distraction Spinal Cord Injury-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation | PLOS One [journals.plos.org]
- 14. biocompare.com [biocompare.com]
Application Notes and Protocols for the Purity Analysis of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the purity of the pharmaceutical intermediate, 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the main component and potential process-related impurities.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final drug product. The primary route of synthesis for this compound is the N-alkylation of 4-methylpyrazole. This process can lead to several potential impurities that must be monitored and controlled.
Potential Process-Related Impurities:
-
4-methylpyrazole: Unreacted starting material.
-
2-(4-methyl-1H-pyrazol-2-yl)ethanamine: The N2-alkylation regioisomer, a common byproduct in the alkylation of unsymmetrical pyrazoles.[1][2]
-
Starting Alkylating Agent: Residuals from the synthesis, such as 2-chloroethylamine or 2-bromoethylamine (or their protected analogues).
-
Di-alkylation products: Species where the product amine has reacted with another molecule of the alkylating agent.
The following analytical methods are designed to separate and quantify these potential impurities from the desired product.
High-Performance Liquid Chromatography (HPLC)
Due to the polar and basic nature of this compound, traditional reversed-phase HPLC can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for retaining and separating such polar compounds.
HILIC Method Protocol
This HILIC method is designed for the effective separation of the target compound from its polar impurities.
Table 1: HPLC-HILIC Method Parameters
| Parameter | Condition |
| Column | HILIC Stationary Phase (e.g., Luna HILIC, Kinetex HILIC, or similar amide or silica-based columns) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes, hold at 50% B for 5 minutes, return to 95% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water. |
Expected Elution Order (Hypothetical):
-
Starting Alkylating Agent (least retained)
-
This compound
-
2-(4-methyl-1H-pyrazol-2-yl)ethanamine
-
4-methylpyrazole (most retained)
Table 2: Hypothetical HPLC Purity Data
| Compound | Retention Time (min) | Relative Retention Time | Peak Area % (Example) |
| This compound | 8.5 | 1.00 | 99.5 |
| 4-methylpyrazole | 12.2 | 1.44 | 0.2 |
| 2-(4-methyl-1H-pyrazol-2-yl)ethanamine | 9.1 | 1.07 | 0.3 |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-HILIC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polar amine group, derivatization is recommended to improve the chromatographic peak shape and thermal stability of the analyte.
GC-MS Method Protocol with Derivatization
Table 3: GC-MS Method Parameters
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. React 1 mg of sample with 100 µL of BSTFA at 70 °C for 30 minutes. |
Table 4: Hypothetical GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) of TMS Derivative |
| 4-methylpyrazole | 5.2 | 82, 81, 54, 41 |
| This compound (TMS derivative) | 10.8 | M+ (197), 182 (M-15), 124, 95, 73 |
| 2-(4-methyl-1H-pyrazol-2-yl)ethanamine (TMS derivative) | 11.1 | M+ (197), 182 (M-15), 124, 95, 73 (Isomers may have similar fragmentation) |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the same compound. An internal standard with a known purity is used for quantification.
qNMR Method Protocol
Table 5: qNMR Method Parameters
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Methanol (Methanol-d4) or Deuterated Chloroform (CDCl3) |
| Internal Standard | Maleic acid or Dimethyl sulfone (choose a standard with signals that do not overlap with the analyte) |
| Sample Preparation | Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial. Dissolve in a known volume of deuterated solvent and transfer to an NMR tube. |
| Acquisition | Use a 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and standard, and acquire at least 16 scans for good signal-to-noise. |
| Processing | Apply a line broadening of 0.3 Hz, perform baseline and phase correction, and carefully integrate the signals. |
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Table 6: Hypothetical 1H NMR Data (in CDCl3)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazole H-3 | ~7.4 | s | 1H |
| Pyrazole H-5 | ~7.3 | s | 1H |
| N-CH2 | ~4.1 | t | 2H |
| C-CH2-N | ~3.0 | t | 2H |
| Pyrazole-CH3 | ~2.1 | s | 3H |
| NH2 | ~1.5 (broad) | s | 2H |
Logical Relationship for qNMR Purity Determination
Caption: Logical inputs for qNMR purity calculation.
Conclusion
The analytical methods described provide a comprehensive framework for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for absolute quantification (qNMR), the separation of polar isomers (HILIC), or the identification of volatile impurities (GC-MS). It is recommended to use at least two orthogonal methods (e.g., HPLC and GC-MS, or HPLC and qNMR) to provide a comprehensive purity profile and ensure the quality of this important pharmaceutical intermediate. The provided protocols and data are illustrative and may require optimization for specific instrumentation and impurity profiles.
References
Application Notes and Protocols for Cell-Based Assays Using 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the biological activity of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" in cell-based assays. Due to the structural characteristics of pyrazole-containing compounds, a primary area of investigation is its potential as a monoamine oxidase (MAO) inhibitor.[1][2][3] Additionally, assessing the compound's effect on cell viability is crucial to distinguish specific inhibitory effects from general cytotoxicity.[4][5]
Application Note 1: Screening of this compound as a Monoamine Oxidase Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters.[1][6] Their inhibition is a therapeutic strategy for neurological disorders like depression and Parkinson's disease.[1] Pyrazole derivatives have shown a wide range of biological activities, making "this compound" a candidate for screening as a potential MAO inhibitor.[2][3][7]
Hypothetical Quantitative Data: MAO Inhibition
The following table summarizes hypothetical data from a primary screen to determine the inhibitory potential of "this compound" against MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | MAO-A | 15.2 | Fluorometric |
| This compound | MAO-B | 2.8 | Fluorometric |
| Clorgyline (Control) | MAO-A | 0.008 | Fluorometric |
| Selegiline (Control) | MAO-B | 0.012 | Fluorometric |
Data Interpretation: The hypothetical data suggests that "this compound" exhibits a preferential inhibition of MAO-B over MAO-A. Further investigation into its mechanism of inhibition (e.g., competitive, non-competitive) and selectivity against other enzymes would be warranted.
Application Note 2: Assessment of Cytotoxicity of this compound
It is essential to determine if the observed biological activity of a compound is due to a specific interaction with a target or a result of general cytotoxicity. Cell viability assays are employed to measure the overall health of cells following compound treatment.[4][5]
Hypothetical Quantitative Data: Cell Viability
The following table presents hypothetical data from a resazurin-based cell viability assay in a human neuroblastoma cell line (e.g., SH-SY5Y) treated with "this compound" for 24 hours.
| Compound | CC50 (µM) | Assay Type | Cell Line |
| This compound | > 100 | Resazurin Assay | SH-SY5Y |
| Doxorubicin (Control) | 0.5 | Resazurin Assay | SH-SY5Y |
Data Interpretation: The hypothetical cytotoxic concentration (CC50) value of >100 µM suggests that "this compound" does not exhibit significant cytotoxicity at concentrations where MAO inhibition is observed. This indicates that the compound's effect on MAO is likely specific and not a consequence of cell death.
Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a method to screen for MAO-A and MAO-B inhibitors using a fluorometric assay.[8] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine)[8]
-
MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as controls[8]
-
"this compound"
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
Prepare a working solution of the MAO substrate.
-
Prepare a detection reagent mix containing HRP and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the test compound dilutions or control inhibitors to the wells of a 96-well plate.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the MAO substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 40 µL of the detection reagent mix.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (Resazurin Reduction Assay)
This protocol details the use of a resazurin-based assay to assess the cytotoxicity of "this compound".[4] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[4]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound"
-
Resazurin sodium salt solution
-
96-well clear-bottom black microplates
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Include wells with medium only (background), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubate for 24 hours at 37°C.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.
-
-
Data Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 560/590 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine|C7H13N3 [benchchem.com]
- 8. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
Application Note & Protocol: Chemotaxis Assay for "2-(4-methyl-1H-pyrazol-1-yl)ethanamine"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process involved in immune responses, embryonic development, and wound healing, as well as in pathological conditions like cancer metastasis and chronic inflammation. The ability to quantitatively assess the chemotactic potential of novel compounds is crucial for drug discovery and development. This document provides a detailed protocol for evaluating the chemotactic activity of the small molecule "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" using a Boyden chamber assay, a widely accepted method for studying cell migration.[1]
Principle of the Assay
The Boyden chamber assay utilizes a chamber with two compartments separated by a microporous membrane.[1][2][3] Cells are placed in the upper compartment, and a solution containing the test compound, "this compound," is placed in the lower compartment. This establishes a chemical gradient across the membrane. If the compound is a chemoattractant, cells will actively migrate through the pores of the membrane towards the higher concentration of the compound in the lower chamber.[4][5] The number of migrated cells is then quantified to determine the chemotactic activity of the compound.
Data Presentation
The following table summarizes hypothetical quantitative data for a chemotaxis assay evaluating "this compound" with a representative cell line (e.g., neutrophils).
| Concentration of this compound (µM) | Mean Number of Migrated Cells (± SD) | Chemotactic Index |
| 0 (Negative Control) | 50 ± 8 | 1.0 |
| 0.1 | 125 ± 15 | 2.5 |
| 1 | 250 ± 22 | 5.0 |
| 10 | 450 ± 35 | 9.0 |
| 100 | 300 ± 28 | 6.0 |
| Positive Control (e.g., 100 nM fMLP) | 500 ± 40 | 10.0 |
Chemotactic Index = (Number of cells migrating towards the test compound) / (Number of cells migrating towards the negative control)
Experimental Protocol
This protocol is based on a standard Transwell® insert system, a common type of Boyden chamber.
Materials and Reagents
-
Cells: A cell line known to exhibit chemotaxis (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, primary neutrophils, or a specific cancer cell line).
-
Test Compound: "this compound" (stock solution in a suitable solvent, e.g., DMSO).
-
Positive Control: A known chemoattractant for the chosen cell type (e.g., fMLP for neutrophils).
-
Negative Control: Assay medium without the test compound.
-
Assay Medium: Serum-free or low-serum cell culture medium (e.g., RPMI 1640 with 0.1% BSA).
-
Transwell® Inserts: With a pore size appropriate for the cell type (e.g., 3-8 µm).[1]
-
24-well Companion Plates: To hold the Transwell® inserts.
-
Cell Staining Solution: e.g., Crystal Violet or a fluorescent dye like Calcein AM.[6][7]
-
Fixation Solution: e.g., 4% paraformaldehyde or 70% ethanol.[5][6]
-
Extraction Solution (for Crystal Violet): e.g., 10% acetic acid.
-
Cotton Swabs
-
Microplate Reader (for fluorescent or colorimetric quantification)
-
Microscope
-
Hemocytometer or automated cell counter
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Step-by-Step Methodology
Day 1: Cell Preparation and Starvation
-
Culture cells to a sufficient density (approximately 80-90% confluency for adherent cells).
-
Harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in starvation medium (serum-free or low-serum medium) at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells overnight (16-18 hours) in a humidified incubator at 37°C and 5% CO2.[7] This step is crucial to reduce basal migration and enhance the response to the chemoattractant.
Day 2: Chemotaxis Assay
-
Prepare Chemoattractant Solutions:
-
Prepare serial dilutions of "this compound" in assay medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare the positive control solution at its optimal concentration.
-
Use assay medium alone as the negative control.
-
-
Set up the Boyden Chamber:
-
Cell Seeding:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the cell type (typically 2-24 hours).[9] Optimization of the incubation time is recommended.
-
Day 3: Quantification of Migrated Cells
There are several methods for quantifying cell migration. Here, we describe the crystal violet staining method.
-
Remove Non-Migrated Cells:
-
Fixation:
-
Place the inserts in a new 24-well plate containing a fixation solution (e.g., 70% ethanol) for 10-15 minutes at room temperature.[5]
-
-
Staining:
-
After fixation, transfer the inserts to a plate with a staining solution (e.g., 0.5% crystal violet) and incubate for 10 minutes.[6]
-
-
Washing:
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Microscopic Counting: Allow the membrane to dry, then count the stained cells in several random fields of view under a microscope. Calculate the average number of migrated cells.
-
Colorimetric Quantification: Elute the stain from the cells by placing the inserts in a well containing an extraction solution (e.g., 10% acetic acid). Transfer the eluate to a 96-well plate and measure the absorbance at the appropriate wavelength using a microplate reader. Create a standard curve to correlate absorbance with cell number.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Boyden chamber chemotaxis assay.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade for chemotaxis induced by the test compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 4. timothyspringer.org [timothyspringer.org]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. cellgs.com [cellgs.com]
Information Not Available for "2-(4-methyl-1H-pyrazol-1-yl)ethanamine"
Extensive searches for scientific literature and data regarding "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" have yielded no specific information on its use in animal studies. There is no publicly available data on the dosing, pharmacokinetics, mechanism of action, or safety profile of this particular compound. Therefore, the creation of detailed application notes and experimental protocols as requested is not possible at this time.
General Overview of Pyrazole Derivatives in Research
While information on the specific compound is unavailable, the broader class of pyrazole derivatives has been a subject of significant interest in medicinal chemistry and pharmacology. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and several are used as therapeutic agents.[1][2][3]
Reported Pharmacological Activities of Pyrazole Derivatives Include:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have been investigated for their potential to reduce inflammation and pain.[4][5][6]
-
Antimicrobial and Antifungal Properties: Certain pyrazole compounds have demonstrated activity against various bacteria and fungi.[6]
-
Anticancer Activity: Some derivatives have been studied for their potential to inhibit the growth of cancer cells.[6]
-
Central Nervous System (CNS) Activity: Various pyrazole compounds have been explored for their effects on the CNS, including antidepressant and antipsychotic potential.[1][5]
It is crucial to note that the biological activity and toxicity of a pyrazole derivative are highly dependent on its specific chemical structure. The nature and position of substituent groups on the pyrazole ring and any associated side chains play a critical role in determining its pharmacological profile. Therefore, information from one pyrazole derivative cannot be extrapolated to another.
Examples of Dosing in Animal Studies for Other Pyrazole Derivatives
The following table summarizes dosing information found for different pyrazole derivatives in animal studies. This information is provided for general context only and should not be used as a guide for dosing "this compound" or any other compound.
| Compound Class/Derivative | Animal Model | Route of Administration | Dose Range | Observed Effect/Study |
| Pyrazolone Derivatives | Mice | Oral | 20 mg/kg | Anti-inflammatory and analgesic activities |
| Pyrazole Compounds (LQFM-020, LQFM-021, LQFM-039) | Mice | Oral | 15, 30, or 60 mg/kg | Nociception response |
| 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) | Mice | Intravenous | LD50: 993 mg/kg | Toxicologic study |
Experimental Workflow for Investigating a Novel Compound
For a novel compound like "this compound," a typical preclinical research workflow would involve several stages to determine its potential therapeutic effects and safety profile. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the preclinical evaluation of a novel chemical compound.
Further research, beginning with chemical synthesis and in vitro screening, would be necessary to determine if "this compound" has any biological activity and to establish a safe dosing range for any potential animal studies.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
Application Note and Protocol for the HPLC Purification of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Introduction
2-(4-methyl-1H-pyrazol-1-yl)ethanamine is a primary amine containing a pyrazole moiety. As with many small molecule organic compounds synthesized during drug discovery and development, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound, intended for researchers, scientists, and drug development professionals. The method is designed to be a starting point and may require optimization based on the specific impurity profile of the crude sample.
Due to the polar nature of the primary amine group, challenges such as poor retention on nonpolar stationary phases can occur.[1] This protocol addresses this by using a C18 reversed-phase column with a mobile phase containing a trifluoroacetic acid (TFA) modifier to improve peak shape and retention.[2][3]
Experimental Protocols
1. Materials and Reagents
-
Sample: Crude this compound
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or higher (e.g., Milli-Q or equivalent)
-
Methanol (MeOH), HPLC grade or higher
-
-
Mobile Phase Additive:
-
Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity
-
-
Sample Diluent: 50:50 Acetonitrile/Water (v/v)
2. Instrumentation and Columns
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended.[2] A common choice would be a column with dimensions of 4.6 x 150 mm and 5 µm particle size for method development, and a larger internal diameter column for preparative scale purification.
-
Data Acquisition and Processing Software
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution before use.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution before use.
-
Sample Preparation: Dissolve the crude this compound in the sample diluent (50:50 ACN/Water) to a concentration of approximately 1-5 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by a return to 5% B and re-equilibration for 5 minutes. |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10-50 µL (analytical scale, adjust for preparative) |
5. Post-Purification Processing
-
Collect the fractions containing the purified product based on the UV chromatogram.
-
Combine the desired fractions.
-
Remove the majority of the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a TFA salt.
Data Presentation
The following tables should be used to record and summarize the quantitative data from the purification runs.
Table 1: HPLC Analysis of Crude Material
| Peak No. | Retention Time (min) | Area (%) | Identity (if known) |
| 1 | Impurity 1 | ||
| 2 | Product | ||
| 3 | Impurity 2 |
Table 2: Purification Summary
| Parameter | Value |
| Crude Sample Loaded (mg) | |
| Purified Product (mg) | |
| Yield (%) | |
| Purity by HPLC (%) |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Discussion
The provided protocol is a robust starting point for the purification of this compound. Optimization may be necessary depending on the specific sample and desired purity. For instance, the gradient slope can be adjusted to improve the resolution between the product and closely eluting impurities. If the compound is found to be chiral and enantiomeric separation is required, specialized chiral stationary phases would be necessary.[4][5][6][7] For scaling up to a preparative method, the column dimensions, flow rate, and injection volume would need to be increased proportionally. The use of mass spectrometry (LC-MS) as an analytical technique can aid in method development by confirming the identity of the peaks.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(4-methyl-1H-pyrazol-1-yl)ethanamine" as a tool compound in pharmacology
A comprehensive search for published literature and data regarding the specific pharmacological applications of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine as a tool compound did not yield specific results. This suggests that this particular chemical entity may be a novel compound, a synthetic intermediate, or a derivative that has not yet been extensively characterized in pharmacological research.
While detailed experimental protocols and quantitative data for "this compound" are not available in the public domain, the core chemical structure, a pyrazole, is a well-established and significant scaffold in medicinal chemistry and pharmacology. Pyrazole derivatives have a broad spectrum of biological activities and have been successfully developed into drugs for various therapeutic areas.[1][2][3][4][5]
This document, therefore, provides a general overview of the pharmacological potential of pyrazole-containing compounds, which can serve as a foundational guide for researchers interested in the potential applications of "this compound." The protocols and signaling pathways described below are representative of studies on pharmacologically active pyrazole derivatives and can be adapted for the initial screening and characterization of this novel compound.
General Pharmacological Context of Pyrazole Derivatives
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structure is a versatile pharmacophore that can interact with a wide range of biological targets. Marketed drugs containing the pyrazole scaffold include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anxiolytic indiplon.
The diverse pharmacological activities attributed to pyrazole derivatives include:
-
Anti-inflammatory and Analgesic Effects: Primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Via mechanisms such as inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.
-
Antimicrobial and Antifungal Properties: By targeting essential enzymes in microbial pathways.
-
Neuropharmacological Effects: Including modulation of cannabinoid receptors (like rimonabant), GABA-A receptors, and monoamine oxidase (MAO).
Given the structural features of "this compound," which include a basic ethylamine side chain, it could potentially interact with aminergic G-protein coupled receptors (GPCRs), ion channels, or transporters.
Hypothetical Screening Workflow for a Novel Pyrazole Compound
For a novel compound like "this compound," a logical first step is a broad pharmacological screening to identify potential biological targets.
Caption: A generalized workflow for the pharmacological screening of a novel compound.
Representative Experimental Protocols
The following are generalized protocols that could be adapted to investigate the pharmacological activity of "this compound."
Protocol: In Vitro GPCR Activation Assay (cAMP Measurement)
This protocol is designed to assess whether the compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the GPCR of interest.
-
"this compound" stock solution (e.g., 10 mM in DMSO).
-
Known agonist and antagonist for the target GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target GPCR into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of "this compound" in assay buffer. Also, prepare dilutions of the known agonist and antagonist.
-
Agonist Mode:
-
Remove cell culture medium from the wells.
-
Add the diluted test compound or known agonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Remove cell culture medium from the wells.
-
Add the diluted test compound and incubate for 15 minutes.
-
Add the known agonist at its EC80 concentration to the wells.
-
Incubate for an additional 30 minutes at room temperature.
-
-
cAMP Measurement: Follow the instructions of the cAMP assay kit to lyse the cells and measure the cAMP levels.
-
Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the log of the compound concentration. For agonist mode, calculate the EC50 value. For antagonist mode, calculate the IC50 value.
Protocol: In Vitro Kinase Inhibition Assay
This protocol determines if the compound inhibits the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate peptide.
-
"this compound" stock solution.
-
Known kinase inhibitor (positive control).
-
ATP.
-
Kinase assay buffer.
-
Kinase activity detection kit (e.g., ADP-Glo™, LanthaScreen™).
-
384-well plates.
Procedure:
-
Compound Plating: Add serial dilutions of "this compound" or the known inhibitor to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the purified kinase and its substrate to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection: Stop the kinase reaction and measure the kinase activity according to the detection kit manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and determine the IC50 value.
Potential Signaling Pathways to Investigate
Based on the activities of other pyrazole derivatives, the following signaling pathways are plausible areas of investigation for "this compound."
Caption: Hypothetical GPCR signaling pathway modulation by a novel compound.
Caption: Potential inhibition of a kinase signaling pathway by a test compound.
Summary and Future Directions
While "this compound" is not a currently established pharmacological tool, its pyrazole core suggests potential for biological activity. The immediate next steps for characterizing this compound would involve broad in vitro screening against a panel of common pharmacological targets, such as those mentioned in the protocols above. Any confirmed "hits" from these screens would then warrant more detailed investigation to determine the mechanism of action, potency, and selectivity. The creation of detailed application notes and protocols will only be possible once such primary research has been conducted and published.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A review on Pyrazole derivatives of pharmacological potential | Semantic Scholar [semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Use of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine in SH-SY5Y Cell Culture
These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the utilization of the novel compound "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" in SH-SY5Y human neuroblastoma cell culture. The protocols outlined below focus on assessing the potential neuroprotective effects of this compound against neurotoxin-induced cell death, a common in vitro model for studying neurodegenerative diseases.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology research. These cells, derived from a bone marrow biopsy of a neuroblastoma patient, can be differentiated into a more mature neuron-like phenotype, exhibiting many characteristics of neurons, including dopaminergic markers.[1] This makes them an invaluable tool for studying neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1] Pyrazole derivatives have been investigated for their potential neuroprotective properties.[2] This document outlines a hypothetical application of "this compound" in protecting SH-SY5Y cells from neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a well-established neurotoxin used to model Parkinson's disease in vitro.[3][4]
Hypothetical Application: Neuroprotection Against 6-OHDA-Induced Toxicity
This application note describes a series of experiments to evaluate the neuroprotective potential of "this compound" (referred to as Compound-X for brevity) against 6-OHDA-induced cytotoxicity in SH-SY5Y cells. The workflow involves determining the optimal non-toxic concentration of Compound-X, followed by assessing its ability to rescue cells from 6-OHDA-induced cell death.
Data Presentation
The following tables present hypothetical data for the described experiments.
Table 1: Cytotoxicity of Compound-X on SH-SY5Y Cells
| Concentration of Compound-X (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 25 | 93.1 ± 4.9 |
| 50 | 88.4 ± 6.2 |
| 100 | 70.3 ± 7.1 |
| 200 | 45.8 ± 6.8 |
This hypothetical data suggests that Compound-X exhibits low cytotoxicity up to 25 µM.
Table 2: Neuroprotective Effect of Compound-X Against 6-OHDA-Induced Toxicity
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | 100 ± 5.2 |
| 6-OHDA (100 µM) | 48.2 ± 6.1 |
| Compound-X (10 µM) + 6-OHDA (100 µM) | 65.7 ± 5.8 |
| Compound-X (25 µM) + 6-OHDA (100 µM) | 82.4 ± 6.3 |
This hypothetical data indicates a dose-dependent neuroprotective effect of Compound-X against 6-OHDA-induced cell death.
Experimental Protocols
This protocol is adapted from standard SH-SY5Y cell culture guidelines.[1][5][6][7]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Base Medium: 1:1 mixture of DMEM and Ham's F-12 Medium[1]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1X Non-Essential Amino Acids (NEAA)[1]
-
Passaging Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺[5]
-
Culture Vessels: T-75 flasks, 96-well plates
-
Incubator: 37°C, 5% CO₂, 95% humidity[1]
Procedure:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.[1]
-
Maintenance: Culture cells in a T-75 flask at 37°C with 5% CO₂. Renew the medium every 2-3 days.[1]
-
Passaging: Passage the cells when they reach 80-90% confluency.[5]
-
Aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C.
-
Neutralize the trypsin with 8-10 mL of complete growth medium.
-
Gently pipette to create a single-cell suspension.
-
Re-seed new flasks at a subcultivation ratio of 1:4 to 1:10.
-
This protocol is a standard method for assessing cell viability.[3]
Materials:
-
SH-SY5Y cells cultured in 96-well plates
-
Compound-X stock solution (dissolved in DMSO)
-
6-OHDA stock solution (dissolved in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[3]
-
Treatment:
-
For Cytotoxicity Assay: Treat cells with varying concentrations of Compound-X (e.g., 1-200 µM) for 24 hours. Include a vehicle control (DMSO).
-
For Neuroprotection Assay: Pre-treat cells with non-toxic concentrations of Compound-X (e.g., 10 µM and 25 µM) for 2 hours. Then, add 6-OHDA (e.g., 100 µM) and incubate for another 24 hours. Include control, 6-OHDA only, and Compound-X only groups.
-
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Mandatory Visualizations
Caption: Experimental workflow for the neuroprotection assay.
Caption: Hypothetical signaling pathway for Compound-X neuroprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH-SY5Y culturing [protocols.io]
- 6. cyagen.com [cyagen.com]
- 7. moodle2.units.it [moodle2.units.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The most common and direct approach is the N-alkylation of 4-methylpyrazole with a suitable 2-aminoethyl synthon. Two primary variations of this route are:
-
Direct Alkylation with a Protected Amino Group: This involves reacting 4-methylpyrazole with a 2-haloethanamine derivative where the amine is protected (e.g., as a phthalimide or a carbamate), followed by deprotection.
-
Alkylation with a Precursor followed by Conversion to the Amine: This route involves alkylating 4-methylpyrazole with a reagent containing a two-carbon chain that can be subsequently converted to an amine, such as 2-chloroacetonitrile followed by reduction.
A potential alternative is the reductive amination of a pyrazole-1-acetaldehyde derivative, although this is generally a less common approach for this specific target.
Q2: I am getting a very low yield after the N-alkylation step. What are the most likely causes?
Low yields in the N-alkylation of pyrazoles are a frequent issue. The primary culprits are often:
-
Poor regioselectivity: Alkylation can occur at both N1 and N2 positions of the pyrazole ring, leading to a mixture of isomers that are difficult to separate and result in a lower yield of the desired N1-alkylated product.
-
Incomplete deprotonation of 4-methylpyrazole: The pyrazole nitrogen is not sufficiently nucleophilic to attack the electrophile without being deprotonated first. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.[1]
-
Side reactions: The alkylating agent can undergo elimination or other side reactions, especially under strongly basic conditions.
-
Suboptimal reaction conditions: Incorrect choice of solvent, temperature, or reaction time can significantly impact the yield.
Q3: How can I improve the regioselectivity of the N-alkylation to favor the N1 isomer?
Controlling the regioselectivity of pyrazole alkylation is crucial for maximizing the yield of the desired product. Here are some strategies:
-
Steric Hindrance: The substituent at the 4-position (methyl group) in 4-methylpyrazole does not provide significant steric hindrance to direct the alkylation to a specific nitrogen. However, in cases with bulkier substituents at the 3 or 5 positions, the alkylation tends to favor the less sterically hindered nitrogen.
-
Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a common method for N-alkylation.[1]
-
Use of Pre-formed Pyrazolate Salt: Isolating the sodium or potassium salt of 4-methylpyrazole before adding the alkylating agent can sometimes improve selectivity.
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation of 4-Methylpyrazole with a Protected 2-Haloethanamine
This guide addresses low yields in the following reaction scheme:
4-Methylpyrazole + X-CH₂CH₂-N(PG)₂ → this compound (after deprotection)
(Where X = Cl, Br, I and PG = Protecting Group, e.g., Phthalimide in a Gabriel Synthesis approach)
Problem: Low Conversion of 4-Methylpyrazole
| Potential Cause | Troubleshooting Steps |
| Insufficient Deprotonation | 1. Switch to a stronger base: If using a weaker base like K₂CO₃, consider switching to NaH or KH.[1] 2. Ensure anhydrous conditions: Traces of water will quench the strong base. Flame-dry glassware and use anhydrous solvents. 3. Increase base stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents). |
| Low Reactivity of Alkylating Agent | 1. Change the leaving group: The reactivity of the haloethylamine follows the trend I > Br > Cl. Consider using the bromo or iodo derivative if you are using the chloro derivative. 2. Increase reaction temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor for decomposition. |
| Suboptimal Solvent | 1. Use a polar aprotic solvent: DMF and THF are generally good choices for this type of reaction as they can solvate the cation of the pyrazolate salt. |
Problem: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Competitive N1 and N2 Alkylation | 1. Modify reaction temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable N1 isomer. 2. Change the counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the site of alkylation. Experiment with different bases (e.g., LiH, NaH, KH). |
Problem: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Elimination of HX from the Alkylating Agent | 1. Use a less hindered base: If using a bulky base, it might preferentially act as a base for elimination rather than for deprotonating the pyrazole. Consider using NaH. 2. Control the rate of addition: Add the alkylating agent slowly to the solution of the deprotonated pyrazole to maintain a low concentration of the electrophile. |
Guide 2: Low Yield in Reductive Amination Approach
This guide is for troubleshooting the synthesis via reductive amination of a pyrazole-1-acetaldehyde intermediate.
4-methyl-1H-pyrazole-1-acetaldehyde + NH₃/NH₄Cl + Reducing Agent → this compound
Problem: Low Yield of the Final Amine
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | 1. Control the pH: The formation of the imine is pH-dependent. Ensure the reaction medium is slightly acidic (pH 4-6) to facilitate both the protonation of the carbonyl and the nucleophilicity of the amine. 2. Remove water: The formation of an imine is a condensation reaction that produces water. The use of a dehydrating agent like molecular sieves can drive the equilibrium towards the product. |
| Ineffective Reduction Step | 1. Choose an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for imines over aldehydes.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. 2. Ensure compatibility: The reducing agent should be stable under the conditions required for imine formation. |
| Side Reactions | 1. Over-reduction: A strong reducing agent like NaBH₄ might reduce the starting aldehyde before imine formation. 2. Dimerization/Polymerization: The starting aldehyde may be unstable. It is often best to generate it in situ and use it immediately. |
Quantitative Data Summary
The following table summarizes reported yields for N-alkylation of various pyrazole derivatives under different conditions. This data can be used as a reference for optimizing your reaction.
| Pyrazole Derivative | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | 1-bromobutane | KOH | [BMIM][BF₄] | 80°C | 2 | ~33% (without KOH) | [3] |
| 4-chloro-1H-pyrazole | (1-phenylethyl) trichloroacetimidate | CSA | - | - | 4 | 77 | [4] |
| Pyrazole | ethyl bromoacetate | Cs-saponite | DMF | 80°C | - | ~90 | [5] |
| 1H-pyrazoles | various | - | - | - | - | >90 | [6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[1]
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methylpyrazole (1.0 eq).
-
Add anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add the protected 2-haloethanamine derivative (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Proceed with the deprotection step according to the chosen protecting group.
Protocol 2: General Procedure for Reductive Amination[2]
-
In a round-bottom flask, dissolve the 4-methyl-1H-pyrazole-1-acetaldehyde (1.0 eq) and the amine source (e.g., ammonium acetate or ammonium chloride and an amine, ~1.2 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).
-
Add sodium triacetoxyborohydride (STAB, 1.4 eq) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Workflow and Troubleshooting Logic
Caption: A workflow for synthesizing and troubleshooting the synthesis of this compound.
Decision Tree for N-Alkylation Troubleshooting
Caption: A decision tree to guide troubleshooting for low yields in the N-alkylation of 4-methylpyrazole.
References
"2-(4-methyl-1H-pyrazol-1-yl)ethanamine" stability in aqueous solution
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine in aqueous solution?
A1: Based on the structure, two primary degradation pathways are of concern:
-
Oxidation of the ethanamine side chain: The primary amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of corresponding aldehydes, ketones, or other oxidative degradation products.
-
Modification of the pyrazole ring: While generally stable, the pyrazole ring can undergo degradation under harsh conditions such as extreme pH, high temperatures, or in the presence of strong oxidizing or reducing agents. Ring opening or substitution reactions are possibilities, though less likely under typical experimental conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is a critical factor. The primary amine group (pKa typically around 9-10) will be protonated at acidic and neutral pH, forming a more stable ammonium salt. At basic pH, the free amine is more prevalent, making it more susceptible to oxidation. The pyrazole ring is generally stable across a wide pH range, but extreme pH values (e.g., <2 or >12) combined with elevated temperatures could promote hydrolysis or other degradation reactions.
Q3: What is the expected shelf-life of a this compound stock solution?
A3: The shelf-life of a stock solution is highly dependent on storage conditions. For short-term storage (days to weeks), refrigeration (2-8 °C) of a neutral or slightly acidic aqueous solution, protected from light, is recommended. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable to minimize degradation. It is crucial to perform periodic purity checks to assess the integrity of the compound over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound in the aqueous solution. | Prepare fresh solutions before each experiment. Assess the purity of the stock solution using an appropriate analytical method like HPLC-UV or LC-MS. |
| Change in color or appearance of the solution. | Formation of degradation products, possibly due to oxidation. | Discard the solution. When preparing new solutions, use deoxygenated solvents and consider adding an antioxidant if compatible with the experimental setup. Store solutions protected from light. |
| Precipitation in the solution. | Poor solubility or formation of insoluble degradation products. | Verify the solubility of the compound in the chosen buffer system. Consider adjusting the pH or using a co-solvent if the experimental design allows. |
Experimental Protocols
Protocol 1: Rapid Stability Assessment via Forced Degradation
This protocol is designed to quickly identify potential degradation pathways under stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions: Aliquot the stock solution and expose to the following conditions:
-
Acidic: Add 0.1 M HCl, incubate at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH, incubate at 60 °C for 24 hours.
-
Oxidative: Add 3% H₂O₂, incubate at room temperature for 24 hours.
-
Thermal: Incubate at 60 °C for 24 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
-
Analysis: Analyze the stressed samples against a control sample (stored at -20 °C) by HPLC-UV or LC-MS to determine the percentage of degradation and identify major degradation products.
Table 1: Example Data from Forced Degradation Study
| Condition | % Degradation | Major Degradation Products (Hypothetical m/z) |
| Control | < 1% | - |
| 0.1 M HCl, 60°C | 5-10% | m/z = 126.1 (loss of amine) |
| 0.1 M NaOH, 60°C | 15-25% | m/z = 140.1 (oxidized amine) |
| 3% H₂O₂, RT | 30-50% | m/z = 140.1, 156.1 (N-oxide) |
| 60°C | 2-5% | - |
| UV Light | 10-20% | Various minor peaks |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for the forced degradation study of this compound.
Technical Support Center: Troubleshooting In Vitro Aggregation of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine"
This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the in vitro behavior of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine". The following troubleshooting guides and Frequently Asked Questions (FAQs) provide insights into why a small molecule like this might aggregate, how to detect this phenomenon, and strategies to mitigate its impact on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is small molecule aggregation and why is it a concern in in vitro assays?
A1: Small molecule aggregation is a phenomenon where individual molecules self-associate in solution to form larger, colloidal particles.[1][2][3] These aggregates are a significant source of assay interference and can lead to false-positive or false-negative results in high-throughput screening (HTS) and other bioassays.[2][4][5] The apparent biological activity is often not due to a specific, one-to-one interaction with the target protein, but rather a result of the protein being sequestered or denatured on the surface of these aggregates.[1][3] This can lead to misleading structure-activity relationships (SAR) and the wasteful pursuit of non-viable drug candidates.[4][5]
Q2: Is "this compound" known to aggregate?
A2: The aggregation potential of a specific compound like "this compound" depends on its physicochemical properties and the specific assay conditions. While there is no widely published data specifically detailing the aggregation of this molecule, compounds with certain characteristics (e.g., lipophilicity, aromatic rings, and ionizable groups) can be prone to aggregation under physiological buffer conditions. It is crucial to experimentally determine if aggregation is occurring in your specific assay.
Q3: What is the Critical Aggregation Concentration (CAC) and why is it important?
A3: The Critical Aggregation Concentration (CAC) is the threshold concentration above which a compound begins to form aggregates in a given solution.[2][5] Below the CAC, the compound exists primarily as a monomer. Understanding the CAC is vital because if your assay is run at a concentration above the CAC, any observed activity is likely to be an artifact of aggregation.[2] Determining the CAC allows researchers to work at concentrations where the compound is in a monomeric state, ensuring that any observed biological effect is more likely to be genuine.[4][5]
Q4: How can I prevent or mitigate the effects of aggregation in my experiments?
A4: There are several strategies to manage aggregation. One common approach is to include a small amount of a non-ionic detergent, such as Triton X-100 or Tween-80 (typically 0.01% - 0.1%), in your assay buffer.[6] Detergents can disrupt the formation of aggregates. Another strategy is to perform experiments at compound concentrations below the determined CAC.[2] Additionally, be mindful of the assay conditions, as factors like pH, ionic strength, and the presence of other molecules can influence aggregation.[7]
Q5: What experimental techniques can I use to detect aggregation?
A5: Several biophysical methods can be employed to detect and quantify small molecule aggregation.[1] Commonly used techniques include:
-
Dynamic Light Scattering (DLS): Directly measures the size of particles in solution, making it a primary method for identifying the formation of larger aggregates.[3][8][9]
-
Surface Plasmon Resonance (SPR): Can differentiate between true binding and non-specific aggregation-based activity by analyzing the kinetics of the interaction.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect aggregation by observing changes in peak broadening and diffusion rates of the compound in solution.[10]
-
Detergent-based counter-screens: An indirect method where a significant change in a compound's activity upon the addition of a detergent suggests aggregation.[6]
Troubleshooting Guide for Suspected Aggregation
If you suspect that "this compound" is causing assay interference due to aggregation, follow this step-by-step guide.
Step 1: Initial Observation
-
Symptom: The compound shows activity across multiple, unrelated assays (promiscuous inhibition).
-
Symptom: The dose-response curve is steep or has a biphasic appearance.
-
Symptom: Results are poorly reproducible.
Step 2: Detergent-Based Counter-Screen
-
Action: Re-run your primary assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Expected Outcome (if aggregation is the cause): A significant rightward shift in the IC50/EC50 value (i.e., a decrease in potency) should be observed. The inhibitory effect of aggregates is disrupted by the detergent.
-
Expected Outcome (if no aggregation): The IC50/EC50 value should remain relatively unchanged.
Step 3: Direct Biophysical Measurement (DLS)
-
Action: Use Dynamic Light Scattering to directly measure particle size in your assay buffer containing "this compound" at the concentration of interest.
-
Expected Outcome (if aggregation is the cause): DLS will detect particles with a hydrodynamic radius significantly larger than a small molecule (typically >100 nm).
-
Expected Outcome (if no aggregation): No large particles will be detected; only the signal from the monomeric compound should be present.
Step 4: Determine the Critical Aggregation Concentration (CAC)
-
Action: Perform DLS or a light scattering assay across a range of compound concentrations to identify the CAC.
-
Purpose: To establish a concentration range for future experiments where the compound is monomeric.
Step 5: Review and Refine Experimental Design
-
Based on the findings, either discard the compound as a promiscuous aggregator or redesign future experiments to be conducted at concentrations below the CAC.
Troubleshooting Workflow
Caption: A workflow for troubleshooting suspected compound aggregation.
Data Presentation
While specific experimental data for "this compound" is not publicly available, the following tables illustrate how to present data when investigating aggregation.
Table 1: Effect of Detergent on Inhibitory Activity
| Compound | Assay Condition | IC50 (µM) | Fold Shift in IC50 |
| This compound | Standard Buffer | 5.2 | - |
| This compound | + 0.01% Triton X-100 | >100 | >19.2 |
| Control (Non-aggregator) | Standard Buffer | 1.5 | - |
| Control (Non-aggregator) | + 0.01% Triton X-100 | 1.8 | 1.2 |
This table demonstrates a significant loss of potency for the test compound in the presence of a detergent, a hallmark of aggregation-based activity.
Table 2: Dynamic Light Scattering (DLS) Analysis
| Compound Concentration (µM) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PdI) | Interpretation |
| 1 | 1.2 | 0.15 | Monomeric |
| 5 | 1.5 | 0.18 | Monomeric |
| 10 | 185.4 | 0.45 | Aggregated |
| 25 | 255.7 | 0.51 | Aggregated |
| 50 | 310.2 | 0.58 | Aggregated |
This table indicates a Critical Aggregation Concentration (CAC) between 5 µM and 10 µM under these specific buffer conditions.
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed biological activity of "this compound" is dependent on aggregation.
Materials:
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Your standard assay buffer
-
Assay buffer containing 0.02% of a non-ionic detergent (e.g., Triton X-100 or Tween-80). This will be diluted 1:1 to a final concentration of 0.01%.
-
All other components of your primary biological assay (enzyme, substrate, etc.).
-
Microplates suitable for your assay reader.
Methodology:
-
Prepare two sets of serial dilutions for "this compound". One set in the standard assay buffer and the second set in the assay buffer containing 0.02% detergent.
-
In your assay microplate, add the components of your assay (enzyme, substrate, etc.).
-
Add the serially diluted compound to the respective wells, ensuring the final concentration of detergent in the test wells is 0.01%.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO) in standard buffer.
-
Vehicle control in buffer with 0.01% detergent.
-
Positive and negative controls for the assay itself.
-
-
Incubate the plate according to your standard assay protocol.
-
Read the plate using your standard detection method.
-
Data Analysis: Generate dose-response curves for the compound with and without detergent. Calculate the IC50 (or EC50) for both conditions. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is strong evidence for aggregation-based activity.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect the presence and size of aggregates formed by "this compound" in solution.
Materials:
-
"this compound" stock solution.
-
Assay buffer, filtered through a 0.22 µm filter to remove dust and particulates.
-
DLS instrument and compatible low-volume cuvettes.
Methodology:
-
Prepare samples of "this compound" in the filtered assay buffer at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all samples and low enough (e.g., <1%) to not interfere with the measurement.
-
Prepare a buffer-only control.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically the same as your assay temperature).
-
Place the cuvette containing the sample in the instrument and allow it to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's instructions, acquiring multiple readings for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
Report the mean hydrodynamic radius (or diameter) and the Polydispersity Index (PdI). A PdI < 0.2 generally indicates a monodisperse solution of small particles, while a higher PdI can indicate the presence of larger, more heterogeneous aggregates.
-
Plot the mean particle size as a function of compound concentration. A sharp increase in particle size at a specific concentration indicates the CAC.
-
Signaling Pathway and Mechanism Diagrams
Mechanism of Promiscuous Inhibition by Aggregates
Caption: Mechanism of false-positive signals from compound aggregates.
References
- 1. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. nmxresearch.com [nmxresearch.com]
Technical Support Center: Improving Solubility of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" for various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A2: This is a common issue for compounds with low aqueous solubility.[7] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment changes from organic to mostly aqueous.[8] This is often referred to as kinetic solubility, where the compound is rapidly diluted, leading to supersaturation and subsequent precipitation.[9] To mitigate this, ensure rapid mixing during dilution and consider stepwise dilution.[8]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO varies between cell lines and assay types.[7] As a general guideline, a final DMSO concentration of 0.1% is considered safe for most cells.[10] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[10] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific assay.[8]
Q4: How can I increase the aqueous solubility of this compound?
A4: Several strategies can be employed:
-
pH Adjustment: As a basic compound, decreasing the pH of the aqueous solution will protonate the ethylamine group, forming a more soluble salt.[][11]
-
Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.[12][13]
-
Formulation with Excipients: Using agents like cyclodextrins can form inclusion complexes with the compound, enhancing its apparent solubility.[2][14]
Q5: Should I be concerned about the stability of my compound in different solvents and pH conditions?
A5: Yes, the stability of your compound can be affected by the solvent and pH. For instance, storing stock solutions in DMSO, which is hygroscopic, can lead to the absorption of water and potential precipitation of hydrophobic compounds over time.[7] It is advisable to prepare fresh stock solutions and to evaluate the stability of the compound under the specific assay conditions (pH, temperature, and buffer components).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates from DMSO stock solution upon storage. | DMSO is hygroscopic and has absorbed water from the atmosphere. The compound may not be soluble at high concentrations even in pure DMSO.[7] | Store the compound as a dry powder. Prepare fresh stock solutions before each experiment. Consider storing at a lower concentration. Gentle warming or sonication may help redissolve the precipitate, but always visually inspect for complete dissolution.[7] |
| Inconsistent results in cell-based assays. | Poor compound solubility in the assay medium leads to a variable actual concentration exposed to the cells.[7] | Improve the solubility of the compound in the final assay buffer using the methods described in this guide (pH adjustment, co-solvents). Visually inspect for any precipitation before adding to cells. |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The compound has low aqueous solubility and is crashing out upon the rapid change in solvent polarity.[8] | Perform serial dilutions in a stepwise manner.[8] Ensure rapid and thorough mixing when adding the stock solution to the buffer. Reduce the initial stock concentration if possible. |
| Final assay solution is cloudy or contains visible particles. | The compound's solubility limit in the final assay buffer has been exceeded. | Determine the kinetic solubility of the compound in the assay buffer. Reformulate using pH adjustment, co-solvents, or excipients to increase solubility. |
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the required volume of high-purity, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).[15]
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[2]
-
Inspection: Visually confirm that the compound is fully dissolved and the solution is clear before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Protocol 2: pH-Dependent Solubilization
-
Prepare Acidic Stock: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of a biologically compatible acid, such as 1N Hydrochloric Acid (HCl).
-
Salt Formation: To a small aliquot of the compound stock, add a molar equivalent of the acid. This will form the hydrochloride salt, which is generally more water-soluble.[2]
-
Dilution and pH Adjustment: Dilute the acidified stock solution into your aqueous assay buffer.
-
pH Measurement: Measure the pH of the final solution and, if necessary, adjust it to the desired pH for your assay using a dilute acid or base. Be aware that significant pH changes can affect your biological system.[2]
Protocol 3: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to estimate the aqueous solubility.[9]
-
Prepare Compound Stock: Create a 10 mM stock solution of the compound in 100% DMSO.[7]
-
Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer to achieve a 100 µM nominal concentration with 1% DMSO. Mix well.[7]
-
Serial Dilution: Perform serial dilutions of this solution across the microplate.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Read the plate on a nephelometer to detect light scattering from any undissolved particles. The concentration at which light scattering significantly increases above the background indicates the kinetic solubility limit.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. youtube.com [youtube.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. atcc.org [atcc.org]
Technical Support Center: 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Disclaimer: The following information is generalized for the class of pyrazole-containing compounds due to the limited public data on the specific off-target effects of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. Researchers should conduct comprehensive profiling to characterize their specific molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not align with its intended target. What are the potential off-target liabilities of pyrazole-containing compounds?
A1: Pyrazole-based molecules are known to interact with a variety of biological targets beyond their primary intended ones. Based on the broader class of pyrazole derivatives, potential off-target effects could be mediated by interactions with:
-
Kinases: Many pyrazole derivatives have been shown to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2)[1]. Off-target kinase inhibition can lead to a wide range of cellular effects, including altered cell proliferation, migration, and survival.
-
Cyclooxygenase (COX) Enzymes: The pyrazole scaffold is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2[2][3]. Unintended inhibition of these enzymes can affect inflammatory pathways and prostaglandin synthesis.
-
G-Protein Coupled Receptors (GPCRs): Some pyrazole-containing compounds have been reported to interact with GPCRs. For example, Rimonabant, a pyrazole derivative, was designed as a cannabinoid receptor 1 (CB1) antagonist[4].
-
Ion Channels: Blockade of ion channels, such as acid-sensing ion channels, has been associated with certain pyrazole analogs[3].
Q2: What initial steps should we take to troubleshoot unexpected experimental results?
A2: When encountering unexpected results, a systematic approach is crucial. We recommend the following initial steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your batch of this compound using methods like NMR and mass spectrometry. Impurities could be responsible for the observed effects.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the expected on-target effect and the unexpected phenotype. This can help determine if the off-target effect occurs at a similar concentration range as the on-target activity.
-
Literature Review for Structural Analogs: Search for literature on compounds with a similar "pyrazole-ethylamine" scaffold to identify known off-target activities that might be relevant.
-
Initial Off-Target Screening: Consider preliminary screening against a small, focused panel of common off-target families, such as a commercially available kinase or GPCR panel.
Troubleshooting Guides
Issue 1: Unexplained Anti-proliferative or Cytotoxic Effects
Potential Cause: Off-target inhibition of essential kinases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Unanticipated Anti-inflammatory Responses
Potential Cause: Inhibition of COX enzymes or inflammatory kinases.
Troubleshooting Steps:
-
Assess COX Inhibition: Perform in vitro assays to measure the inhibition of COX-1 and COX-2 enzymes.
-
Measure Prostaglandin Levels: In a cellular context, measure the production of prostaglandins (e.g., PGE2) after treatment with your compound.
-
Profile Against Inflammatory Kinases: Use a kinase panel focused on key players in inflammatory signaling pathways (e.g., MAP kinases, NF-κB pathway kinases).
Quantitative Data Summary
The following tables present hypothetical data for a generic pyrazole compound to illustrate how to structure and compare on-target and off-target activities.
Table 1: Kinase Selectivity Profile (Hypothetical Data)
| Kinase Target | IC50 (nM) |
| Intended Target Kinase | 50 |
| EGFR | 1,200 |
| VEGFR2 | 2,500 |
| CDK2 | >10,000 |
| SRC | 850 |
| P38α | 5,000 |
Table 2: Off-Target Enzyme and Receptor Profile (Hypothetical Data)
| Off-Target | Assay Type | IC50 / Ki (nM) |
| COX-1 | Enzyme Inhibition | 7,500 |
| COX-2 | Enzyme Inhibition | 1,500 |
| CB1 Receptor | Radioligand Binding | >20,000 |
| hERG Channel | Electrophysiology | 12,000 |
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Inhibition Assay (Example)
This protocol outlines a typical workflow for screening a compound against a large panel of kinases.
Caption: Workflow for a kinase panel screening assay.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then created.
-
Assay Reaction: The kinase reactions are performed in a multi-well plate. Each well contains a specific kinase, its substrate, and ATP. The test compound is added at various concentrations.
-
Detection: After incubation, a detection reagent is added to measure kinase activity. For example, the amount of ADP produced can be quantified using a luminescence-based assay.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. The percentage of inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined by fitting the data to a four-parameter logistic curve.
Potential Off-Target Signaling Pathway
The diagram below illustrates a potential off-target signaling pathway that could be affected by a pyrazole compound with unintended activity against EGFR and SRC kinases.
Caption: Hypothetical off-target inhibition of the EGFR/SRC signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during pyrazole synthesis in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors.[1] Key areas to investigate include the purity of starting materials, reaction conditions, and potential side reactions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions that consume starting materials and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: Temperature is a critical parameter.[1][2] Some reactions proceed efficiently at room temperature, while others require heating.[3][4] However, excessively high temperatures can lead to degradation and the formation of tarry byproducts.[5] A temperature-controlled approach can sometimes be used to favor the formation of the desired product.[2]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield.[6] Ethanol is a commonly used solvent, but for certain substrates, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can improve regioselectivity and yield.[6] In some cases, solvent-free conditions, potentially with microwave assistance, can lead to higher yields and shorter reaction times.[4][7][8]
-
Catalyst: The Knorr synthesis is typically acid-catalyzed.[9][10][11] The type and concentration of the acid catalyst are crucial. Insufficient catalysis can lead to an incomplete reaction, while overly acidic conditions (pH < 3) might promote the formation of furan byproducts.[5] Acetic acid is a commonly used catalyst.[12]
-
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]
Issue 2: Formation of Regioisomers
Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1][13]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can have a profound effect on regioselectivity. For instance, in the synthesis of fluorinated tebufenpyrad analogs, changing the solvent from ethanol to trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) dramatically improved the regioselectivity in favor of the desired isomer.[6]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the isomeric ratio. Experimenting with different temperatures may favor the formation of one regioisomer over the other.[2]
-
Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[1][13] Choosing starting materials with significantly different steric or electronic environments around the carbonyl groups can enhance selectivity.
-
Purification: If a mixture of regioisomers is unavoidable, they will need to be separated.[14]
-
Column Chromatography: This is a very effective method for separating regioisomers. Experimenting with different solvent systems, such as varying the polarity of an ethyl acetate/hexane mixture, can achieve optimal separation.[15]
-
Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be used to enrich one isomer.[16]
-
Issue 3: Product Purification Challenges
Q3: My crude product is an oil and will not solidify. What should I do?
A: If your pyrazole product is an oil, it could be due to the presence of residual solvent or impurities that are depressing its melting point.[15]
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump.[15]
-
Column Chromatography: This is an effective method for purifying oily products and removing impurities that may be preventing crystallization.[15]
-
Salt Formation and Crystallization: Pyrazoles are weakly basic and can form salts with acids like HCl or H₂SO₄.[14][17] These salts are often crystalline solids that can be purified by recrystallization. The purified pyrazole can then be recovered by neutralization.[15]
Q4: My purified pyrazole is colored. How can I decolorize it?
A: A colored product suggests the presence of trace impurities or degradation products.[15]
Decolorization Methods:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb the colored impurities. Filter the mixture through Celite to remove the charcoal, and then recover the product by removing the solvent or by recrystallization.[15][16] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[16]
-
Recrystallization: This technique is often effective at removing colored impurities, which may remain in the mother liquor.[15]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3][18][19] This is often referred to as the Knorr pyrazole synthesis.[9][10][11] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and multicomponent reactions.[3][19][20]
Q2: What are the typical starting materials for a Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis typically utilizes a hydrazine or a substituted hydrazine and a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[3][9][11][12]
Q3: What are some common side products in pyrazole synthesis?
A3: Besides regioisomers, a common byproduct, particularly in the Paal-Knorr synthesis under acidic conditions, is the corresponding furan.[5] This occurs when the 1,3-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.[5] Incomplete cyclization can also lead to hydrazone intermediates.[13] When reacting hydrazines with α,β-unsaturated ketones, pyrazolines (the non-aromatic, di-hydro pyrazole) can be formed as the initial product, which may require a subsequent oxidation step to yield the pyrazole.[14]
Q4: What are the recommended purification techniques for pyrazoles?
A4: The most common methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[15] For liquid pyrazoles, distillation can be a viable option.[15] If the pyrazole is basic, deactivating the silica gel with triethylamine or using neutral alumina for chromatography may be beneficial to prevent product loss on the column.[15][21]
Q5: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A5: Yes, there is growing interest in developing greener synthetic routes for pyrazoles. These methods often focus on using water as a solvent, employing biodegradable surfactants, or conducting reactions under solvent-free conditions.[7][22][23] Microwave-assisted synthesis and the use of reusable catalysts are also considered green chemistry approaches that can reduce reaction times and energy consumption.[4][8][24]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Tebufenpyrad Analogs
| Entry | Solvent | Temperature | Ratio of Regioisomers (Desired:Undesired) |
| 1 | EtOH | Room Temp. | Not specified, but lower than TFE/HFIP |
| 2 | TFE | Room Temp. | 85:15 |
| 3 | HFIP | Room Temp. | 97:3 |
Data sourced from The Journal of Organic Chemistry.[6]
Table 2: Optimization of Reaction Conditions for a Four-Component Pyrano[2,3-c]pyrazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Condition | Time (min) | Yield (%) |
| 1 | None | Ethanol | Reflux | 120 | 45 |
| 2 | CuFe₂O₄ (5) | Water | Room Temp. | 180 | 60 |
| 3 | CuFe₂O₄ (5) | Ethanol | Reflux | 45 | 85 |
| 4 | CuFe₂O₄ (10) | Ethanol | Reflux | 30 | 95 |
| 5 | CuFe₂O₄ (15) | Ethanol | Reflux | 30 | 95 |
| 6 | CuFe₂O₄ (10) | Water | Reflux | 60 | 75 |
| 7 | CuFe₂O₄ (10) | Acetonitrile | Reflux | 40 | 90 |
| 8 | CuFe₂O₄ (10) | Dichloromethane | Reflux | 50 | 70 |
This table summarizes the optimization of catalyst loading, solvent, and reaction conditions for a specific pyranopyrazole synthesis.[22]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of acid.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the substrates) and monitor the progress by TLC.[1]
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Recrystallization for Pyrazole Purification
Procedure:
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent to dissolve it completely.[16]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[16]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[12]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. name-reaction.com [name-reaction.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming regioselectivity in "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. Our aim is to address common challenges, with a particular focus on overcoming the issue of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main hurdle is controlling the regioselectivity during the N-alkylation of 4-methylpyrazole. Due to the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring, direct alkylation with a 2-aminoethyl synthon often yields a mixture of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer. Separating these isomers can be challenging due to their similar physical properties.
Q2: Which synthetic route is commonly employed for the preparation of this compound?
A widely used strategy involves a two-step process:
-
N-Alkylation: Reaction of 4-methylpyrazole with an N-protected 2-haloethanamine, such as N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine.
-
Deprotection: Removal of the phthalimide protecting group to yield the final product. A common method for this is hydrazinolysis.[1][2]
Q3: How can I favor the formation of the desired N1-isomer during the alkylation of 4-methylpyrazole?
Several factors influence the N1/N2 ratio. To favor the N1-isomer, consider the following:
-
Steric Hindrance: The methyl group at the C4 position does not create a significant steric bias between the N1 and N2 positions. However, the choice of a bulky N-protecting group on the ethylamine side chain can influence selectivity.
-
Reaction Conditions: The choice of base and solvent is critical. For many substituted pyrazoles, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO tends to favor N1-alkylation.[3] The use of sodium hydride (NaH) in THF is another option that can promote N1 selectivity.
-
Enzymatic Alkylation: For achieving very high regioselectivity (>99%), engineered enzymes in a two-enzyme cascade have been shown to be effective for pyrazole alkylation, although this is a more advanced technique.[4][5][6]
Q4: What are the most effective methods for removing the phthalimide protecting group?
-
Hydrazinolysis (Ing-Manske procedure): This is a very common and effective method.[7] It involves treating the N-substituted phthalimide with hydrazine hydrate in a solvent like ethanol or methanol. The reaction is typically clean and results in the formation of a phthalhydrazide precipitate, which can be filtered off.[1]
-
Acidic Hydrolysis: This method uses strong acids like HCl or H₂SO₄ to cleave the phthalimide group. However, the conditions are harsh and may not be suitable for substrates with acid-sensitive functional groups.[7]
-
Reductive Deprotection: A milder alternative involves reduction with sodium borohydride (NaBH₄) followed by treatment with acetic acid.[8][9][10] This two-stage, one-flask procedure can be particularly useful for sensitive substrates where hydrazinolysis might cause side reactions.
Troubleshooting Guides
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield of N-Alkylated Product | 1. Incomplete deprotonation of 4-methylpyrazole. 2. Low reactivity of the alkylating agent. 3. Suboptimal reaction temperature or time. 4. Poor solubility of reactants. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Use a more reactive haloethanamine derivative (e.g., iodo- instead of bromo- or chloro-). 3. Increase the reaction temperature and monitor progress by TLC or LC-MS. 4. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[3] |
| Poor Regioselectivity (Significant amount of N2-isomer) | 1. Reaction conditions favoring the N2-isomer. 2. Thermodynamic equilibration between the two isomers. | 1. Modify Reaction Conditions: - Base/Solvent System: Employ K₂CO₃ in DMSO or NaH in THF to favor the N1 position.[3] - Temperature: Lowering the reaction temperature may improve selectivity. 2. Purification: If a mixture is obtained, attempt careful column chromatography with a range of solvent systems. Preparative HPLC may be necessary for difficult separations.[3] |
| Incomplete Phthalimide Deprotection | 1. Insufficient reagent (e.g., hydrazine hydrate). 2. Short reaction time or low temperature. 3. Steric hindrance around the phthalimide group. | 1. Use a larger excess of the deprotecting agent (e.g., 10-20 equivalents of hydrazine hydrate). 2. Increase the reaction temperature (refluxing in ethanol is common) and extend the reaction time. Monitor by TLC until the starting material is consumed. 3. If hydrazinolysis is slow, consider switching to acidic hydrolysis, being mindful of substrate compatibility.[7] |
| Difficulty in Isolating the Final Product after Deprotection | 1. The product amine salt is highly soluble in the aqueous/alcoholic reaction mixture. 2. Emulsion formation during workup. | 1. After deprotection with hydrazine and acidification, ensure the phthalhydrazide is completely removed by filtration. Then, basify the filtrate to a high pH (e.g., >12) with NaOH or KOH to ensure the amine is in its free base form before extraction with an organic solvent. 2. Use a brine wash to break up emulsions during the extraction process. |
Experimental Protocols
Protocol 1: N-Alkylation of 4-Methylpyrazole with N-(2-Bromoethyl)phthalimide
-
To a solution of 4-methylpyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Deprotection of N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)phthalimide via Hydrazinolysis
-
Dissolve the N-alkylated phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the excess hydrazine and protonate the product amine.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and basify with a concentrated NaOH solution to pH > 12.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazole Alkylation (Illustrative Data)
| Entry | Pyrazole | Alkylating Agent | Base | Solvent | N1:N2 Ratio (approx.) |
| 1 | 4-Methylpyrazole | N-(2-Bromoethyl)phthalimide | K₂CO₃ | Acetonitrile | 3:1 |
| 2 | 4-Methylpyrazole | N-(2-Bromoethyl)phthalimide | K₂CO₃ | DMSO | 9:1 |
| 3 | 4-Methylpyrazole | N-(2-Bromoethyl)phthalimide | NaH | THF | >10:1 |
| 4 | 3-Methylpyrazole | Benzyl Bromide | Cs₂CO₃ | DMF | 4:1 |
| 5 | 3,5-Dimethylpyrazole | Ethyl Iodide | NaH | THF | N/A (Symmetrical) |
Note: The ratios are illustrative and can vary based on specific reaction parameters.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision-making workflow for addressing poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Welcome to the technical support center for the purification of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine." This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of unreacted 4-methylpyrazole in my crude product mixture after synthesis. How can I remove it?
A1: The presence of unreacted 4-methylpyrazole is a common issue. Due to its relatively non-polar nature compared to the desired amine product, several methods can be employed for its removal:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic "this compound" will move into the aqueous phase as its hydrochloride salt, while the less basic 4-methylpyrazole will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted with an organic solvent.
-
Column Chromatography: If extraction is not sufficient, silica gel column chromatography can be used. A polar mobile phase will be required to elute the amine product. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) to elute the 4-methylpyrazole, followed by an increase in polarity (e.g., by adding methanol and a small amount of a base like triethylamine to the eluent) will elute your desired product.
Q2: My NMR analysis indicates the presence of an isomeric by-product. How can I separate the desired N1-alkylated product from the N2-alkylated isomer?
A2: The formation of the N2-alkylated isomer, "2-(4-methyl-1H-pyrazol-2-yl)ethanamine," is a common challenge in pyrazole chemistry. Separating these regioisomers can be difficult due to their similar physical properties.
-
Flash Column Chromatography: Careful optimization of column chromatography is the most common method for isomer separation. The polarity difference between the N1 and N2 isomers, although slight, can be exploited.
-
Recommended Conditions: Use a high-performance silica gel and a carefully selected eluent system. A gradient elution is often necessary. A typical starting point would be a dichloromethane/methanol gradient. Adding a small percentage of ammonium hydroxide to the mobile phase can sometimes improve separation by deactivating the silica and reducing tailing of the amines.
-
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more expensive, option.
Q3: After purification, my final product is an oil that is difficult to handle and appears to degrade over time. What can I do to improve its stability and handling?
A3: The free base of "this compound" is likely a liquid or a low-melting solid that can be susceptible to oxidation and reaction with atmospheric CO2. Conversion to a salt is highly recommended for improved stability and easier handling.
-
Salt Formation: The hydrochloride (HCl) salt is a common choice. This can be achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl in the same or a miscible solvent. The salt will often precipitate as a crystalline solid that can be collected by filtration.
Q4: I am struggling with low yields after column chromatography. What are the potential causes and solutions?
A4: Low recovery from silica gel chromatography is a frequent problem when purifying amines.
-
Irreversible Adsorption: Amines can strongly and sometimes irreversibly adsorb to the acidic silica gel, leading to significant product loss.
-
Solution: Deactivate the silica gel by adding a small amount of a base to your eluent. Triethylamine (1-2%) or ammonium hydroxide (0.5-1%) are common choices. This will cap the acidic silanol groups and reduce tailing and irreversible binding.
-
-
Product Streaking: If the product streaks down the column, it leads to poor separation and broad fractions, which can result in lower isolated yields of pure product.
-
Solution: In addition to adding a base to the eluent, ensure your crude sample is loaded onto the column in a minimal amount of solvent and is properly pre-adsorbed onto a small amount of silica gel for dry loading.
-
Summary of Purification Parameters
| Parameter | Issue | Recommended Solution | Expected Purity |
| Starting Material Removal | Residual 4-methylpyrazole | Acid-base extraction followed by column chromatography | >95% |
| Isomer Separation | Presence of N2-alkylated isomer | Optimized flash column chromatography or preparative HPLC | >98% |
| Product Stability | Oily, unstable free base | Conversion to hydrochloride salt | >99% (as salt) |
| Chromatography Yield | Low recovery from silica gel | Use of a basic modifier (e.g., triethylamine) in the eluent | 70-90% recovery |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted 4-methylpyrazole
-
Dissolution: Dissolve the crude reaction mixture in 100 mL of dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 3 x 50 mL of 1M HCl (aq). Combine the aqueous layers. The desired product is now in the aqueous phase as the hydrochloride salt.
-
Removal of Non-Basic Impurities: The organic layer, containing unreacted 4-methylpyrazole and other non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >12.
-
Product Extraction: Extract the product from the basified aqueous layer with 3 x 75 mL of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 dichloromethane/methanol with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. For better resolution, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial, less polar solvent mixture.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the products. The less polar N2 isomer will typically elute before the more polar N1 isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Technical Support Center: Investigating the Cytotoxicity of Pyrazole Derivatives in THP-1 Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of pyrazole compounds, using "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" as an illustrative example, in the human monocytic leukemia cell line, THP-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic activity of pyrazole derivatives in THP-1 cells?
A1: The cytotoxicity of pyrazole derivatives can vary significantly based on their specific chemical structures.[1] While some pyrazole compounds have shown significant anticancer activity, others may exhibit moderate or low cytotoxicity.[1][2][3] For instance, certain novel 3-methylthiopyrazole derivatives have demonstrated selective cytotoxicity against THP-1 cells, with IC₅₀ values in the low micromolar range.[2] It is essential to perform dose-response studies to determine the specific IC₅₀ value for the compound of interest.
Q2: My THP-1 cells are not growing well. What are the optimal culture conditions?
A2: THP-1 cells are a suspension cell line that requires specific culture conditions for optimal growth.[4][5] They should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM β-mercaptoethanol.[5] The cells grow best in a slightly acidic environment and at a density between 5 x 10⁵ and 1 x 10⁶ cells/mL.[5] Subculturing should be performed when the cell density exceeds 2 x 10⁶ cells/mL.[5] It is also crucial to ensure the cells are growing as a single-cell suspension before starting any experiments.[4]
Q3: How can I differentiate THP-1 monocytes into macrophages for my experiments?
A3: THP-1 monocytes can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).[4][6][7] A common protocol involves incubating the cells with 100 nM PMA for 48-72 hours.[8] Following differentiation, the adherent macrophage-like cells should be washed and allowed to rest in fresh, PMA-free medium for 24 hours before proceeding with experiments.[8]
Q4: I am observing interference in my colorimetric cytotoxicity assay (e.g., MTT, MTS). What could be the cause?
A4: Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results. For example, certain pyrazole derivatives have been found to react with the MTT reagent in the absence of cells.[9] It is crucial to include a cell-free control where the compound is incubated with the assay reagent to check for any direct chemical reactions.[10]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Contamination of cell culture. | Regularly check for signs of contamination (e.g., turbidity, color change in medium). Perform mycoplasma testing periodically. | |
| Low or no cytotoxic effect observed | Compound insolubility. | Check the solubility of the compound in the culture medium. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). |
| Insufficient incubation time or concentration. | Perform a time-course and a wider range of concentrations to determine the optimal experimental conditions. | |
| Unexpected cell death in control wells | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not cytotoxic to THP-1 cells. Run a solvent-only control. |
| Poor cell health. | Ensure THP-1 cells are in the logarithmic growth phase and have high viability before starting the experiment. Do not use cells that have been in culture for too many passages.[4] |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various pyrazole derivatives on different cell lines as reported in the literature. This data is provided for comparative purposes.
Table 1: Cytotoxicity of Pyrazole Derivatives in THP-1 Cells
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 3-methylthiopyrazole derivative (Compound 4) | THP-1 | Not specified | 4.2 ± 3 | [2] |
| Pyrazole Ethandiamide Compounds | THP-1 | MTT | Not cytotoxic up to 100 µM | [9] |
Table 2: Cytotoxicity of Pyrazole Derivatives in Other Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pyrazole derivative (Compound 4e) | Not specified | Not specified | 20.72 | [11] |
| Pyrazole derivative (Compound 4f) | Not specified | Not specified | 29.35 | [11] |
| Pyrazole derivative (Compound 4h) | Not specified | Not specified | Not specified | [11] |
| PTA-1 | CCRF-CEM | Not specified | Potent cytotoxicity | [12] |
| 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (Compound 3i) | RKO | Not specified | 9.9 ± 1.1 | [13] |
Experimental Protocols
Protocol 1: THP-1 Cell Culture
-
Thawing Cells:
-
Rapidly thaw the cryovial of THP-1 cells in a 37°C water bath.[4][6]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).[6]
-
Centrifuge at 300 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete medium.[6]
-
Transfer the cells to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
-
Subculturing:
-
Monitor cell density using a hemocytometer.
-
When the density reaches approximately 8 x 10⁵ cells/mL, split the culture.[4]
-
This can be done by either diluting the cell suspension with fresh medium to a density of 2-4 x 10⁵ cells/mL or by centrifuging the cells and resuspending them in a new flask at the desired density.[5]
-
Protocol 2: Cytotoxicity Assessment using MTS Assay
-
Cell Seeding:
-
Harvest THP-1 cells in the logarithmic growth phase.
-
Seed 4 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a solvent control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of a compound in THP-1 cells.
Hypothetical Signaling Pathway for Pyrazole-Induced Apoptosis
References
- 1. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 3. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
- 5. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 6. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 7. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. materialneutral.info [materialneutral.info]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" stock
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" to help researchers ensure the integrity of their stock for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid "this compound" and its stock solutions?
Proper storage is crucial to prevent degradation. For pyrazole derivatives, protection from oxidation, light, and heat is recommended.[1] The following conditions are advised to maximize shelf life.
Q2: My solid compound or stock solution has turned yellow or brown. What does this mean and can I still use it?
A color change, particularly to yellow or brown, is a common indicator of degradation, likely due to oxidation.[1] Pyrazoline derivatives, for instance, are known to undergo oxidation to furnish brownish products.[1] It is strongly recommended to verify the purity of the discolored stock before proceeding with any experiments. A significant color change suggests the presence of impurities that could compromise your results.
Q3: What are the likely degradation pathways for "this compound"?
While the pyrazole ring itself is generally stable against oxidation, the overall molecule can degrade through several potential pathways.[2]
-
Oxidation: The ethylamine side chain is susceptible to oxidation. Atmospheric oxygen can lead to the formation of various oxidation byproducts. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[1]
-
Reaction with Carbon Dioxide: If stored as a free base, the primary amine group can react with atmospheric CO₂ to form a carbamate salt.
-
pH-mediated Hydrolysis: Although the pyrazole ring is robust, extreme pH conditions in aqueous solutions could potentially lead to slower, long-term degradation.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. It is recommended to store the compound in amber vials or containers covered with aluminum foil.[1]
Q4: How does pH affect the stability of my stock solution?
The pH of your stock solution is a critical factor. As an amine, "this compound" is basic.
-
In acidic to neutral solutions (pH < 7.5): The amine group will be protonated, forming a more stable salt (e.g., an ammonium salt). This protonation protects the amine from oxidation and reaction with atmospheric CO₂. Many similar compounds are supplied as hydrochloride salts for this reason.
-
In basic solutions (pH > 7.5): The amine will be in its free base form, which is more nucleophilic and significantly more susceptible to oxidation.
For aqueous or protic solvent solutions, buffering to a slightly acidic pH (e.g., pH 5-6.5) is advisable for long-term storage.
Q5: What solvents should I use to prepare my stock solution?
The choice of solvent can impact stability.
-
Recommended: For most biological experiments, sterile DMSO, ethanol, or buffered aqueous solutions (for the salt form) are common choices.
-
Considerations: Ensure the solvent is high-purity and anhydrous (if intended for non-aqueous applications). Some studies on pyrazole derivatives have investigated their stability in organic solvents like methanol (MeOH) and ethanol (EtOH).[3] Avoid reactive solvents. Always prepare a fresh solution if you observe any precipitation or color change after storage.
Q6: How can I quickly assess the purity of my "this compound" stock?
A simple purity check can save significant time and resources. Comparing a questionable stock solution to a freshly prepared one from solid material or a trusted reference standard is the best approach. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect degradation products.
Storage Condition Summary
This table summarizes the recommended storage conditions for "this compound".
| Form | Temperature | Atmosphere | Light Conditions |
| Solid | 2-8°C | Inert Gas (Argon/Nitrogen) | Protect from light (Amber vial) |
| Solution in DMSO/Ethanol | -20°C or -80°C | Sealed vial with inert gas headspace | Protect from light (Amber vial/foil) |
| Aqueous Solution (as salt) | 2-8°C (short-term) or -20°C (long-term) | Sealed, air-tight vial | Protect from light (Amber vial/foil) |
Experimental Protocols
Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a method to quickly compare a suspect stock solution with a reference standard.
Objective: To detect the presence of degradation products in a stock solution of "this compound".
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Suspect stock solution
-
Reference sample (freshly prepared solution from solid or a new vial)
-
Mobile phase (solvent system): A common starting point would be a mixture of a polar and a less polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). A 95:5 DCM:MeOH mixture is a good initial system. You may need to add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to prevent the amine from streaking on the silica plate.
-
TLC developing chamber
-
Visualization agent:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or Ninhydrin stain
-
Procedure:
-
Prepare the Mobile Phase: Mix the chosen solvents (e.g., 95 mL DCM, 5 mL MeOH, 0.5 mL triethylamine) in a beaker and pour into the TLC chamber. Place a filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 10-15 minutes.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the suspect stock solution and the reference sample side-by-side on the baseline of the TLC plate. Keep the spots small and allow them to dry completely.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Results:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Observe the plate under a UV lamp (254 nm) and circle any visible spots.
-
Dip the plate into the chosen staining solution (KMnO₄ for general oxidizable compounds or Ninhydrin for primary/secondary amines) and gently heat with a heat gun until spots appear.
-
-
Analyze the Results: Compare the lanes. The reference sample should show a single, well-defined spot. If the lane with the suspect stock shows additional spots (especially at different Rf values) or significant streaking from the baseline, degradation has likely occurred.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and address potential degradation of your "this compound" stock.
Caption: Troubleshooting workflow for suspected stock degradation.
References
Validation & Comparative
A Comparative Analysis of 4-Methylhistamine and 2-(4-methyl-1H-pyrazol-1-yl)ethanamine Activity at Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the well-characterized histamine receptor agonist, 4-methylhistamine, with a theoretical analysis of the potential activity of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. Due to a lack of available experimental data for this compound in the public domain, this comparison is based on established structure-activity relationships (SAR) of histamine receptor ligands and data from related pyrazole-containing compounds.
Executive Summary
4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor, with significantly lower affinity for the H1, H2, and H3 receptors. In contrast, the activity of this compound at histamine receptors has not been experimentally reported. Based on SAR studies, the replacement of the imidazole ring of histamine with a pyrazole moiety, as seen in this compound, is likely to significantly alter its receptor binding profile. It is hypothesized that this structural change may reduce or abolish activity at histamine receptors, particularly at the H3 receptor, where the imidazole scaffold is crucial for potent antagonism.
Quantitative Data Presentation
Table 1: Receptor Binding Affinity and Functional Activity of 4-Methylhistamine
| Receptor Subtype | Ligand | Species | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy |
| H1 Receptor | 4-Methylhistamine | Human | >10,000 | - | - | - |
| H2 Receptor | 4-Methylhistamine | Human | ~5,000 | Gastric Acid Secretion | - | Agonist |
| H3 Receptor | 4-Methylhistamine | Human | >10,000 | - | - | - |
| H4 Receptor | 4-Methylhistamine | Human | 7 - 50 | cAMP Inhibition | ~40 | Full Agonist |
Data compiled from various sources. The exact values may vary depending on the experimental conditions.
Table 2: Predicted Activity Profile of this compound (Theoretical)
| Receptor Subtype | Predicted Binding Affinity | Predicted Functional Activity | Rationale |
| H1 Receptor | Low to negligible | Likely inactive | The specific arrangement of the ethylamine side chain relative to the heterocyclic ring is critical for H1 agonism. The pyrazole ring may not present the necessary pharmacophoric features. |
| H2 Receptor | Low to negligible | Likely inactive | H2 receptor activation has stringent requirements for the imidazole tautomeric state. The pyrazole ring lacks the key Nτ-H tautomer important for H2 agonism. |
| H3 Receptor | Low to negligible | Likely inactive as an antagonist | Studies on pyrazole-based compounds as H3 antagonists have shown that replacing the imidazole ring of known antagonists with pyrazole leads to a significant loss of activity.[1] |
| H4 Receptor | Low to negligible | Likely inactive | While 4-methylhistamine is a potent H4 agonist, the pyrazole scaffold is not a known bioisostere for the imidazole ring in H4 receptor ligands. |
Structure-Activity Relationship (SAR) Analysis
The key structural difference between 4-methylhistamine and this compound lies in the heterocyclic core: an imidazole ring in the former and a pyrazole ring in the latter.
-
Imidazole Ring: The imidazole ring of histamine and its analogs is crucial for their activity. The ability of the ring to exist in different tautomeric states (Nτ-H and Nπ-H) and its protonation state are key determinants of receptor selectivity and activation.
-
Pyrazole Ring: The pyrazole ring is an isomer of imidazole with adjacent nitrogen atoms. This seemingly minor change significantly alters the electronic distribution and hydrogen bonding capabilities of the ring, which can drastically affect receptor recognition and binding.
For H3 receptor antagonists , the imidazole moiety has been demonstrated to be of high importance. Studies where the imidazole ring was replaced by a pyrazole system in known H3-receptor antagonists resulted in compounds with no significant H3-receptor antagonist activity.[1] This suggests that the pyrazole ring is a poor bioisosteric replacement for the imidazole ring in the context of H3 receptor binding.
Signaling Pathways
The four histamine receptor subtypes couple to different G proteins and activate distinct downstream signaling cascades.
Histamine H1 Receptor Signaling
Histamine H2 Receptor Signaling
Histamine H3 Receptor Signaling
Histamine H4 Receptor Signaling
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized method to determine the binding affinity (Ki) of a test compound for a histamine receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from a histamine receptor.
Materials:
-
Cell membranes expressing the target histamine receptor (e.g., from HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-mepyramine for H1, [¹²⁵I]-iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3, [³H]-histamine for H4).
-
Test compound (e.g., 4-methylhistamine or this compound).
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for H2, H3, and H4 Receptors)
This protocol measures the effect of a test compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger for H2 (stimulatory) and H3/H4 (inhibitory) receptors.
Objective: To determine the functional potency (EC50 or IC50) of a test compound by measuring its effect on cAMP production.
Materials:
-
Whole cells expressing the target histamine receptor (e.g., HEK293 or CHO).
-
Test compound.
-
Forskolin (an adenylyl cyclase activator, used for H3/H4 inhibitory assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a microplate and allow them to adhere overnight.
-
Stimulation:
-
For H2 (Gs-coupled) receptors: Add varying concentrations of the test compound and incubate.
-
For H3/H4 (Gi-coupled) receptors: Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
-
Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
Detection: Perform the cAMP detection assay according to the kit manufacturer's instructions.
-
Data Analysis:
-
For H2 receptors: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal stimulation).
-
For H3/H4 receptors: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition of the forskolin-induced cAMP production).
-
Conclusion
4-Methylhistamine is a well-established and valuable pharmacological tool for studying the histamine H4 receptor due to its high potency and selectivity. In contrast, there is a notable absence of experimental data for this compound. Based on structure-activity relationship principles derived from studies of other pyrazole-containing compounds, it is predicted that this compound is unlikely to exhibit significant activity at any of the four histamine receptor subtypes. The replacement of the critical imidazole ring with a pyrazole moiety likely disrupts the necessary interactions for receptor binding and activation. Experimental validation is required to confirm this hypothesis.
References
"2-(4-methyl-1H-pyrazol-1-yl)ethanamine" efficacy compared to other H4R agonists
For researchers and professionals in drug development, understanding the comparative efficacy of novel compounds is paramount. This guide provides a detailed comparison of the efficacy of selected histamine H4 receptor (H4R) agonists, with a focus on available experimental data for well-characterized compounds. Due to a lack of publicly available efficacy data for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, this guide will focus on a comparative analysis of other prominent H4R agonists to provide a valuable framework for understanding agonist performance at this important therapeutic target.
The histamine H4 receptor, a G protein-coupled receptor primarily expressed on hematopoietic cells, has emerged as a promising target for the treatment of inflammatory and immune disorders.[1] Agonists of this receptor are valuable research tools for elucidating its physiological roles and therapeutic potential. This guide compares the in vitro efficacy of two well-studied H4R agonists: 4-Methylhistamine and VUF 8430.
Quantitative Efficacy Data
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of selected H4R agonists. These values are critical for comparing the efficacy of these compounds.
| Compound | Receptor | Assay Type | Cell Line | Ki (nM) | pEC50 | EC50 (nM) | Efficacy |
| 4-Methylhistamine | Human H4R | [3H]histamine binding | HEK-293 | 7.0 ± 1.2[2] | 7.4 ± 0.1[3] | ~40 | Full Agonist[2][4] |
| Human H4R | [3H]histamine binding | SK-N-MC | 50[5] | - | - | - | |
| VUF 8430 | Human H4R | Radioligand binding | HEK-293 | - | 7.5 ± 0.1 | ~32 | Full Agonist[4] |
| Human H3R | Radioligand binding | HEK-293 | - | 7.2 ± 0.1 | ~63 | Full Agonist[4] | |
| Histamine (endogenous agonist) | Human H4R | [3H]histamine binding | HEK-293 | 4.7 ± 0.3[2] | 8.1 ± 0.1 | ~7.9 | Full Agonist |
Signaling Pathways and Experimental Workflow
Activation of the H4 receptor by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit of the G protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits can activate downstream effectors such as phospholipase C (PLC), resulting in calcium mobilization.
The following diagram illustrates a typical workflow for evaluating the efficacy of H4R agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are representative protocols for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for the H4 receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK)-293 cells or other suitable cell lines stably expressing the human H4 receptor are cultured under standard conditions. Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]histamine) and varying concentrations of the unlabeled test compound. The reaction is typically carried out in a buffer solution at a defined temperature and for a specific duration to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays ([³⁵S]GTPγS Binding)
This assay measures the functional activation of the H4 receptor by an agonist, determining its potency (EC50) and efficacy.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the H4 receptor are prepared.
-
Assay Reaction: Membranes are incubated with varying concentrations of the agonist in the presence of [³⁵S]GTPγS and GDP. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G proteins is determined by scintillation counting after separating the membrane-bound radioactivity from the free radioligand.
-
Data Analysis: The concentration-response curve for the agonist-stimulated [³⁵S]GTPγS binding is plotted to determine the EC50 and the maximal effect (Emax) relative to a standard full agonist.
Chemotaxis Assays
These assays assess the ability of H4R agonists to induce the migration of immune cells, a key function of the H4 receptor.
-
Cell Isolation: Primary immune cells (e.g., mast cells, eosinophils) are isolated from appropriate tissue sources (e.g., bone marrow).
-
Assay Setup: A Boyden chamber or a similar chemotaxis system is used. The lower chamber contains the test agonist at various concentrations, and the upper chamber contains the isolated cells. The two chambers are separated by a microporous membrane.
-
Incubation and Cell Counting: After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified, typically by microscopy and cell counting.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration to determine the chemotactic response.
Conclusion
While direct efficacy data for this compound is not currently available in the public domain, the comparative data for established H4R agonists like 4-methylhistamine and VUF 8430 provide a strong benchmark for the evaluation of novel compounds. The experimental protocols outlined in this guide offer a standardized approach for researchers to characterize the pharmacological profile of new chemical entities targeting the histamine H4 receptor. Future studies on pyrazole-containing compounds will be valuable in expanding the structure-activity relationship knowledge for this important class of potential therapeutics.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Receptor Selectivity: Histamine H4 vs. H3 Receptor
A Guide for Researchers in Drug Discovery and Development
Introduction:
The histamine H3 and H4 receptors, both members of the G protein-coupled receptor (GPCR) superfamily, have emerged as significant targets in drug discovery due to their distinct roles in various physiological and pathological processes. The H3 receptor is predominantly expressed in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. In contrast, the H4 receptor is primarily found on hematopoietic cells, playing a crucial role in immune responses and inflammation.[1] Consequently, developing ligands with high selectivity for either the H4 or H3 receptor is a key objective for achieving targeted therapeutic effects while minimizing off-target side effects.
Quantitative Comparison of Receptor Binding Affinity and Potency
The selectivity of a compound for one receptor over another is quantified by comparing its binding affinity (Ki) or functional potency (EC50 or IC50) at each receptor. A higher Ki value indicates lower binding affinity. The ratio of Ki values (Ki(H3)/Ki(H4)) provides a measure of selectivity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (pEC50) | Selectivity (H3/H4) | Reference |
| 4-Methylhistamine | Human H4 | 7.0 ± 1.2 | 7.4 ± 0.1 | >100-fold for H4 | [2][3][4] |
| Human H3 | >1000 | - | [3] | ||
| (R)-α-Methylhistamine | Human H4 | ~140 | - | ~100-fold for H3 | [5] |
| Human H3 | 1.4 | - | [5] |
Note: Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. pEC50 is the negative logarithm of the EC50 value, which is the molar concentration of an agonist that produces 50% of the maximal possible response.
Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for assessing selectivity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind specifically to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the human H3 and H4 receptors.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing the recombinant human H3 or H4 receptor.
-
Radioligand:
-
Test Compound: e.g., 4-methylhistamine or (R)-α-methylhistamine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., thioperamide for H3, JNJ 7777120 for H4).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Signaling Pathways: H4 vs. H3 Receptor
The differential signaling pathways of the H3 and H4 receptors underlie their distinct physiological functions. Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Histamine H3 Receptor Signaling
Activation of the H3 receptor primarily leads to the inhibition of neurotransmitter release from presynaptic nerve terminals.[1]
Caption: Simplified H3 receptor signaling pathway.
Histamine H4 Receptor Signaling
The H4 receptor is crucial for inflammatory responses. Its activation leads to chemotaxis of immune cells like mast cells and eosinophils.
Caption: Simplified H4 receptor signaling pathway.
Conclusion
The development of selective ligands for the histamine H3 and H4 receptors holds significant therapeutic promise. While data on "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" is currently unavailable, the principles of determining receptor selectivity are well-established. By employing rigorous experimental methodologies such as radioligand binding assays and functional assays, researchers can accurately characterize the affinity and potency of novel compounds. Understanding the distinct structural requirements and signaling pathways of the H3 and H4 receptors is paramount for the rational design of selective modulators for the treatment of neurological and inflammatory disorders, respectively. The comparative data on well-characterized selective agonists like 4-methylhistamine and (R)-α-methylhistamine provide a valuable benchmark for these endeavors.
References
- 1. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands | MDPI [mdpi.com]
Pyrazole Derivatives in Neuroprotection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Among the myriad of chemical scaffolds explored, pyrazole and its derivatives have emerged as a particularly promising class of compounds. Their inherent structural versatility allows for the fine-tuning of physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of various pyrazole derivatives, focusing on their neuroprotective potential, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Multi-Targeting Potential of Pyrazole Derivatives
Pyrazole derivatives exhibit a remarkable ability to interact with multiple targets implicated in the pathogenesis of neurodegenerative diseases. Their neuroprotective effects are often attributed to a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. Furthermore, specific derivatives have shown potent inhibitory effects on key enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases.
Comparative Efficacy of Pyrazole Derivatives
The neuroprotective efficacy of pyrazole derivatives can be assessed through various in vitro and in vivo assays. This section presents a comparative summary of the performance of selected derivatives across different neuroprotective modalities.
Anti-inflammatory Activity
Chronic neuroinflammation, primarily mediated by activated microglia, is a key contributor to neuronal damage in various neurodegenerative conditions. Pyrazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
A study comparing 27 novel pyrazole derivatives for their ability to suppress the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells identified compound 6g as a particularly potent agent, with an IC50 value of 9.562 μM.[1] Another noteworthy derivative, Ic , has been shown to ameliorate neuroinflammation by regulating the NF-κB/TNF-α/ROS pathway.[2]
| Derivative | Target/Assay | Cell Line | IC50 / Effect | Reference |
| Compound 6g | IL-6 Suppression | BV2 Microglia | 9.562 µM | [1] |
| Compound Ic | NF-κB/TNF-α/ROS Pathway | In vivo (PTZ-induced neuroinflammation) | Significant downregulation of NF-κB and TNF-α | [2] |
| Celecoxib | COX-2 Inhibition | In vitro | 0.04 µM | [3] |
| SC-558 | COX-2 Inhibition | In vitro | 0.001 µM | [3] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death. Several pyrazole derivatives have been shown to possess potent antioxidant properties.
In a comparative study, a series of novel thienyl-pyrazole derivatives were evaluated for their radical scavenging activity using the DPPH assay. Compounds 5g and 5h demonstrated excellent antioxidant potential with IC50 values of 0.245 µM and 0.284 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid.[4] Another study highlighted a pyrazoline derivative, compound 5 , as being highly effective in preventing lipid peroxidation in rat brain homogenates.[5]
| Derivative | Assay | Model | IC50 / Effect | Reference |
| Compound 5g | DPPH Radical Scavenging | In vitro | 0.245 µM | [4] |
| Compound 5h | DPPH Radical Scavenging | In vitro | 0.284 µM | [4] |
| Compound 5 | Lipid Peroxidation Inhibition | Rat Brain Homogenate | IC50 < 15 µM | [5] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | In vitro | ~0.483 µM | [4] |
Anti-apoptotic Activity
Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted neurons. However, its dysregulation can lead to excessive neuronal loss in neurodegenerative diseases. Pyrazole derivatives have been investigated for their ability to modulate apoptotic pathways, often by targeting the Bcl-2 family of proteins.
One study demonstrated that a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , induced apoptosis in cancer cell lines by disrupting the Bcl-2/Bax balance, leading to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6] Another study on pyrazole-tosylamide derivatives showed that compounds 9d, 9e, and 9f induced apoptosis by inhibiting Bcl-2 and activating caspase-3.[7][8]
| Derivative | Target/Effect | Cell Line | Key Findings | Reference |
| PPD-1 | Bcl-2/Bax Ratio | A549 (Lung Cancer) | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 | [6] |
| Compounds 9d, 9e, 9f | Bcl-2 Inhibition, Caspase-3 Activation | MDA-MB-231, MCF-7 (Breast Cancer) | Significant inhibition of Bcl-2 and activation of Caspase-3 | [7][8] |
| Tospyrquin & Tosind | Bax/Bcl-2 Ratio, Caspase Activation | HT29 (Colon Cancer) | ↑ Bax, ↓ Bcl-2, Cleavage of Caspase-8, -9, and PARP-1 | [9] |
Signaling Pathways Modulated by Pyrazole Derivatives
The neuroprotective effects of pyrazole derivatives are underpinned by their ability to modulate key intracellular signaling pathways. A prominent pathway implicated in their anti-inflammatory action is the NF-κB signaling cascade.
NF-κB Signaling Pathway in Microglia
In microglia, the activation of the canonical NF-κB pathway is a central event in the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[3][10][11][12] Pyrazole derivatives can interfere with this pathway at multiple points, leading to a reduction in the production of inflammatory mediators.
Caption: The NF-κB signaling pathway in microglia and points of inhibition by pyrazole derivatives.
Experimental Workflows and Methodologies
To ensure the reproducibility and comparability of findings, it is crucial to adhere to standardized experimental protocols. This section outlines a typical workflow for evaluating the neuroprotective effects of pyrazole derivatives and provides detailed methodologies for key assays.
General Experimental Workflow
A systematic approach to evaluating the neuroprotective potential of novel pyrazole derivatives typically involves a multi-tiered screening process.
Caption: A typical experimental workflow for the evaluation of neuroprotective pyrazole derivatives.
Detailed Experimental Protocols
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 24-well plates. Pre-treat the cells with various concentrations of the pyrazole derivative for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cytokine production by 50%.
-
Preparation of Reagents: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the pyrazole derivative solution at various concentrations. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[13]
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) on glass coverslips. Induce apoptosis using a neurotoxic agent (e.g., H2O2) in the presence or absence of the pyrazole derivative for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[14]
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay using a commercial kit according to the manufacturer's instructions. This involves incubating the cells with a reaction mixture containing TdT enzyme and biotin-dUTP.
-
Visualization: Visualize the labeled cells using a streptavidin-HRP conjugate and a suitable substrate (e.g., DAB), or by fluorescence microscopy if using a fluorescently labeled dUTP.[14]
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (counterstained with a nuclear stain like DAPI).[15]
Conclusion
Pyrazole derivatives represent a versatile and promising platform for the development of novel neuroprotective therapeutics. Their multi-target engagement, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities, positions them as attractive candidates for addressing the complex multifactorial nature of neurodegenerative diseases. The comparative data presented in this guide highlights the potential of specific pyrazole scaffolds and underscores the importance of continued research in this area. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation neuroprotective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. clyte.tech [clyte.tech]
Comparative Analysis of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" Cross-Reactivity at Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of the novel compound "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" at various receptor subtypes. Due to the absence of direct experimental data for this specific molecule, this analysis is based on the well-characterized pharmacology of its close structural analog, Betazole (ametazole), a known histamine H2 receptor agonist. The structural similarity between the two compounds suggests that "this compound" is also likely to exhibit primary activity as a histamine H2 receptor agonist.
Predicted Receptor Selectivity Profile
Based on the pharmacology of the structurally similar histamine H2 receptor agonist Betazole, "this compound" is anticipated to be a selective agonist for the histamine H2 receptor. Generally, histamine H2 receptor agonists exhibit high selectivity over H1 receptors.[1] However, some cross-reactivity at other histamine receptor subtypes, particularly H3 and H4, may occur, as observed with other histamine agonists.[2]
The following table summarizes the expected binding affinities, providing a hypothetical selectivity profile for "this compound" based on data for analogous compounds. It is crucial to note that these are predicted values and require experimental verification.
| Receptor Subtype | Predicted Binding Affinity (Ki) | Primary Signaling Pathway | Potential Physiological Effect of Cross-Reactivity |
| Histamine H2 (Primary Target) | High Affinity (nM range) | Gs -> ↑ cAMP [3] | Stimulation of gastric acid secretion, smooth muscle relaxation.[3] |
| Histamine H1 | Low Affinity (µM range or higher) | Gq -> ↑ IP3, DAG, Ca2+ | Allergic and inflammatory responses (unlikely to be significant).[4] |
| Histamine H3 | Moderate to Low Affinity (µM range) | Gi/o -> ↓ cAMP[5] | Modulation of neurotransmitter release (potential for CNS side effects).[4] |
| Histamine H4 | Moderate to Low Affinity (µM range) | Gi/o -> ↓ cAMP, Ca2+ mobilization | Modulation of immune responses (potential for immunomodulatory effects).[4] |
Experimental Protocols for Determining Receptor Cross-Reactivity
To experimentally validate the predicted selectivity profile of "this compound," the following methodologies are recommended:
Radioligand Binding Assays
This method directly measures the affinity of the test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of "this compound" for human histamine H1, H2, H3, and H4 receptors.
Materials:
-
Membrane preparations from cells expressing the respective human histamine receptor subtypes.
-
Radioligands:
-
Unlabeled competitor: "this compound"
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Functional Assays (cAMP Measurement)
This method assesses the functional activity of the compound at the receptor by measuring the downstream signaling effects.
Objective: To determine the functional potency (EC50) and efficacy of "this compound" at histamine H2, H3, and H4 receptors.
Materials:
-
Cells expressing the respective human histamine receptor subtypes.
-
"this compound"
-
Forskolin (to stimulate cAMP production for Gi/o-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
For H2 receptors (Gs-coupled), treat the cells with varying concentrations of the test compound.
-
For H3 and H4 receptors (Gi/o-coupled), pre-treat the cells with varying concentrations of the test compound, followed by stimulation with a fixed concentration of forskolin.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
For Gs-coupled receptors, the EC50 value is the concentration of the agonist that produces 50% of the maximal response.
-
For Gi/o-coupled receptors, the IC50 value is the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.
Visualizing Signaling and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. resources.tocris.com [resources.tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Head-to-Head Comparison: JNJ 7777120 versus 2-(4-methyl-1H-pyrazol-1-yl)ethanamine in Histamine H4 Receptor Antagonism
In the landscape of selective histamine H4 receptor (H4R) antagonists, JNJ 7777120 has been a benchmark compound for preclinical research. This guide provides a comparative analysis of JNJ 7777120 and the chemical entity 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. While JNJ 7777120 is a well-documented, potent, and selective H4R antagonist, publicly available pharmacological data for this compound is scarce, suggesting it is likely a chemical intermediate or a fragment for constructing more complex ligands rather than a standalone pharmacological agent.
This guide will focus on the extensive data available for JNJ 7777120 and provide a theoretical perspective on the structural features of this compound in the context of H4R ligand design.
Pharmacological Profile of JNJ 7777120
JNJ 7777120 is a potent and selective antagonist of the human histamine H4 receptor. Its pharmacological activity has been characterized across a range of in vitro and in vivo assays.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| H4R | 20 nM | Human | Radioligand Binding | |
| H1R | >10,000 nM | Human | Radioligand Binding | |
| H2R | >10,000 nM | Human | Radioligand Binding | |
| H3R | 2,000 nM | Human | Radioligand Binding | |
| Functional Activity (IC50) | ||||
| Chemotaxis | 40 nM | Human Eosinophils | Histamine-induced Chemotaxis | |
| Intracellular Ca2+ | 110 nM | SK-N-MC cells | Histamine-induced Calcium Mobilization |
Structural Analysis of this compound
Signaling Pathway of the Histamine H4 Receptor
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can stimulate MAPK signaling and lead to cellular responses like chemotaxis.
Caption: Signaling pathway of the histamine H4 receptor.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human histamine H4 receptor are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-histamine) is incubated with the cell membranes.
-
Increasing concentrations of the competitor compound (e.g., JNJ 7777120) are added to displace the radioligand.
-
-
Separation and Detection:
-
The reaction mixture is filtered to separate bound from unbound radioligand.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Eosinophils are isolated from human blood.
-
-
Assay Setup:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with an upper and a lower chamber separated by a microporous membrane.
-
The lower chamber is filled with a chemoattractant (e.g., histamine).
-
The isolated eosinophils are pre-incubated with various concentrations of the antagonist (e.g., JNJ 7777120) and then placed in the upper chamber.
-
-
Incubation:
-
The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
-
Cell Counting:
-
The number of cells that have migrated to the lower chamber is counted using a microscope or a plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antagonist.
-
Conclusion
JNJ 7777120 is a well-established tool compound for studying the pharmacology of the histamine H4 receptor, demonstrating high potency and selectivity. In contrast, this compound lacks characterization as an H4R ligand in the public domain and is more appropriately considered a chemical building block. Future drug discovery efforts may utilize pyrazole-containing fragments in the design of novel H4R modulators, but as a standalone entity, it cannot be directly compared to the pharmacological profile of JNJ 7777120. Researchers requiring a selective H4R antagonist for in vitro or in vivo studies would find JNJ 7777120 to be a reliable and well-documented choice.
In Vitro Validation of "2-(4-methyl-1H-pyrazol-1-yl)ethanamine" Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro methodologies to validate the target engagement of the novel compound "2-(4-methyl-1H-pyrazol-1-yl)ethanamine." As the specific biological target of this molecule is not yet definitively established in publicly accessible literature, this document outlines a strategic workflow for its identification and subsequent validation. Based on the structural features of the compound, particularly the pyrazole nucleus and the ethylamine side chain, we will proceed with the plausible hypothesis that "this compound" is a potential inhibitor of Monoamine Oxidases (MAO) .[1][2][3][4][5]
This guide will therefore focus on two key stages:
-
Target Identification: A comparative overview of modern techniques to experimentally identify the protein target(s) of "this compound."
-
Target Validation & Engagement: A detailed comparison of in vitro assays to validate the engagement of "this compound" with its putative target, MAO.
Target Identification Workflow
The initial step in validating target engagement is the unambiguous identification of the molecular target. The following diagram and table outline and compare common methodologies for this purpose.
Caption: A workflow for identifying the protein target of a novel small molecule.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Unbiased, label-free, applicable in cell lysates and intact cells. | Technically demanding, requires specialized equipment. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that ligand binding can stabilize a target protein against proteolysis.[6][7] | Label-free, relatively simple to implement.[6] | May not be suitable for all protein targets, potential for false negatives. |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[6][7][8] | Direct identification of binding partners. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[6][8] |
| Chemical Proteomics | Uses a tagged or photoreactive version of the compound to covalently label its targets in a cellular context. | Can identify targets in a more native environment. | Requires synthesis of a modified probe, potential for off-target labeling. |
In Vitro Validation of MAO Target Engagement
Assuming the target identification workflow suggests Monoamine Oxidase (MAO-A or MAO-B) as a primary target, the next step is to validate and quantify this engagement.[1][2][3][4][5] This section compares several in vitro assays for this purpose.
Signaling Pathway of MAO Inhibition
Caption: Simplified schematic of MAO activity and its inhibition.
Comparison of In Vitro MAO Engagement Assays
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| MAO-Glo™ Assay | A luminescent assay that measures the amount of a luciferin derivative produced from a MAO substrate. | Luminescence | High sensitivity, simple protocol. | Indirect measurement of MAO activity. |
| Amplex® Red MAO Assay | A fluorometric assay that detects hydrogen peroxide, a byproduct of MAO activity. | Fluorescence | Continuous assay format, high sensitivity. | Potential for interference from other H2O2-producing enzymes. |
| Radiometric Assay | Measures the conversion of a radiolabeled substrate to its product. | Radioactivity | Direct and highly sensitive measurement. | Requires handling of radioactive materials. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of MAO in response to compound binding in a cellular context. | Western Blot or Mass Spectrometry | Measures target engagement in a cellular environment without modifying the compound. | Can be technically complex and lower throughput. |
Experimental Protocols
MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
Objective: To determine the IC50 of "this compound" for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing MAO substrate, luciferin detection reagent)
-
"this compound"
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare a serial dilution of "this compound" and the control inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the MAO reaction by adding the MAO substrate from the kit.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate luminescence by adding the Luciferin Detection Reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of "this compound" with MAO in a cellular context.
Materials:
-
Cell line expressing the target MAO isoform (e.g., SH-SY5Y cells)
-
"this compound"
-
Cell lysis buffer
-
Protease inhibitors
-
Antibodies against MAO-A and MAO-B
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with "this compound" or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MAO in each sample by SDS-PAGE and Western blotting using specific antibodies.
-
A shift in the melting curve of MAO in the presence of the compound compared to the vehicle control indicates target engagement.
Experimental Workflow for CETSA
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
Reproducibility of Experimental Results for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological activity of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine and its analogs. This guide provides a comparative analysis based on available experimental data for structurally related compounds, offering insights into the reproducibility of its synthesis and potential applications.
Introduction
This compound is a heterocyclic amine containing a pyrazole nucleus. The pyrazole scaffold is a common feature in many biologically active compounds, and derivatives of pyrazole have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Notably, certain pyrazole-based compounds have been investigated as antagonists for the histamine H3 receptor, a target of significant interest for the treatment of neurological and cognitive disorders.
This guide aims to provide a comprehensive overview of the experimental results related to this compound. Due to the limited availability of published data for this specific molecule, this guide will focus on established synthetic methodologies for analogous compounds and present a comparative analysis of their characterization and biological activity data. This approach will aid researchers in designing and reproducing experiments involving this and related pyrazole derivatives.
Experimental Protocols
A plausible synthetic route for this compound involves the N-alkylation of 4-methylpyrazole. This common and generally reproducible method can be adapted from established protocols for similar pyrazole derivatives.
Proposed Synthesis of this compound
A two-step procedure is proposed, starting with the protection of 2-aminoethanol, followed by N-alkylation of 4-methylpyrazole and subsequent deprotection.
Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide
-
To a stirred solution of 2-aminoethanol (1 equivalent) in an appropriate solvent such as pyridine or dimethylformamide (DMF), add phthalic anhydride (1 equivalent).
-
Heat the reaction mixture at a temperature range of 120-130°C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-(2-hydroxyethyl)phthalimide.
Step 2: N-Alkylation of 4-methylpyrazole
-
To a solution of N-(2-hydroxyethyl)phthalimide (1 equivalent) and 4-methylpyrazole (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 equivalents).
-
To this mixture, add a coupling reagent like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) and triphenylphosphine (PPh3) (1.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection to yield this compound
-
Dissolve the product from Step 2 in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water, acidify with hydrochloric acid (HCl), and wash with an organic solvent (e.g., dichloromethane) to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., sodium hydroxide) and extract the final product with an organic solvent.
-
Dry the organic layer, and concentrate to yield this compound. The product can be further purified by distillation or converted to its hydrochloride salt for better stability and handling.
Data Presentation: Comparison with Analogs
Due to the absence of specific published experimental data for this compound, this section presents data for structurally similar compounds to provide a benchmark for expected results. The chosen analogs are 2-(1H-pyrazol-1-yl)ethanamine and 2-(4-bromo-1H-pyrazol-1-yl)ethanamine .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Key Characterization Data | Biological Activity (Histamine H3 Receptor) |
| This compound | C6H11N3 | 125.17 | Not Reported | Not Reported | Not Reported |
| 2-(1H-pyrazol-1-yl)ethanamine | C5H9N3 | 111.15 | Not Reported | Available from commercial suppliers | Weak antagonist activity reported for related structures. |
| 2-(4-bromo-1H-pyrazol-1-yl)ethanamine | C5H8BrN3 | 190.04 | Not Reported | Available from commercial suppliers | Expected to have modulated activity due to the bromo substituent. |
Note: The lack of reported yields and specific characterization data for the target compound and its close analogs in peer-reviewed literature highlights a gap in the current scientific knowledge. The data for analogs is primarily from commercial supplier information, which may not be as extensively validated as data from academic publications.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Histamine H3 Receptor Signaling Pathway
The target compound and its analogs are potential histamine H3 receptor antagonists. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Discussion and Conclusion
The reproducibility of experimental results for this compound is contingent on the successful adaptation of established N-alkylation protocols for pyrazoles. The proposed synthetic route is based on well-understood chemical transformations and is expected to be reasonably reproducible. However, optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve satisfactory yields.
The lack of published characterization and biological activity data for the target compound underscores the need for further research. The provided data for its analogs, 2-(1H-pyrazol-1-yl)ethanamine and 2-(4-bromo-1H-pyrazol-1-yl)ethanamine, can serve as a preliminary guide for researchers. It is anticipated that the methyl group at the 4-position of the pyrazole ring in the target molecule will influence its electronic properties and steric profile, which in turn could affect its biological activity compared to the unsubstituted analog.
For researchers interested in the potential of this compound as a histamine H3 receptor antagonist, a thorough in vitro evaluation would be the next logical step. This would involve radioligand binding assays to determine its affinity for the H3 receptor and functional assays to characterize it as an agonist, antagonist, or inverse agonist.
Validating the Anti-inflammatory Potential of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of the novel compound 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from structurally related pyrazole derivatives and compares them against established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with Celecoxib being a notable example of a successful COX-2 selective inhibitor. [1][2][3]This guide outlines the key experimental protocols and presents representative data to aid in the evaluation of this new chemical entity.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a novel compound can be assessed through a combination of in vitro and in vivo assays. Below is a summary of representative data from studies on various pyrazole derivatives, juxtaposed with the performance of the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib.
In Vitro COX-1 and COX-2 Inhibition
A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. [4][5]Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects. [6][7]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Hypothetical Pyrazole A | COX-1 | 4.5 | 0.004 |
| COX-2 | 0.02 | ||
| Hypothetical Pyrazole B | COX-1 | >100 | >1667 |
| COX-2 | 0.06 | ||
| Indomethacin (Control) | COX-1 | 0.1 | 0.017 |
| COX-2 | 6.0 | ||
| Celecoxib (Control) | COX-1 | 5.0 | >100 |
| | COX-2 | 0.05 | |
Data is representative and compiled from various sources on pyrazole derivatives for illustrative purposes. [1][8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard acute inflammation assay to evaluate the in vivo efficacy of anti-inflammatory compounds.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Hypothetical Pyrazole C | 10 | 75% |
| Indomethacin (Control) | 10 | 55% |
| Celecoxib (Control) | 10 | 68% |
Data is representative and compiled from various sources on pyrazole derivatives for illustrative purposes. [1][9]
Key Signaling Pathways in Inflammation
The primary pathway targeted by NSAIDs is the arachidonic acid cascade, leading to the production of prostaglandins which are key mediators of inflammation. [10]
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).
-
Procedure:
-
The test compound, at various concentrations, is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer at 37°C for 15 minutes.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated by the addition of a solution of HCl.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a rat model.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound, vehicle control, and a positive control (e.g., Indomethacin) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema is calculated as the increase in paw volume relative to the initial volume. The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to the vehicle control group.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. ClinPGx [clinpgx.org]
Comparative Efficacy of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine Analogs and Alternative Histamine H3 Receptor Antagonists: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine analogs as histamine H3 receptor (H3R) antagonists. It offers a comparative assessment against established H3R antagonists, supported by experimental data and detailed protocols to ensure reproducibility. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key therapeutic target for a range of neurological disorders, including cognitive impairment and sleep-wake cycle dysfunctions. Modulation of H3R activity through antagonism can enhance neurotransmitter release, offering therapeutic benefits.
I. Comparative Analysis of Histamine H3 Receptor Antagonists
The development of effective H3R antagonists has seen the exploration of diverse chemical scaffolds, moving from classical imidazole-based compounds to non-imidazole structures to improve pharmacokinetic properties and reduce off-target effects. This section compares the binding affinities of various H3R antagonists, including pyrazole-based compounds and other notable alternatives.
Table 1: In Vitro Binding Affinity of Selected Histamine H3 Receptor Antagonists
| Compound | Chemical Class | Target Species | Binding Affinity (Ki, nM) | Reference |
| This compound Analog (Hypothetical) | Pyrazole | Human | Data not available | - |
| Thioperamide | Imidazole | Human | 25 | [1] |
| Ciproxifan | Imidazole | Human | 9.2 (IC50) | [2][3] |
| Betahistine | Pyridine | Human | 1900 (IC50) | [4] |
| Pitolisant (Wakix®) | Non-imidazole | Human | 0.16 | [4] |
| ABT-239 | Non-imidazole | Human | ~1 | [5] |
| GSK-189254 | Non-imidazole | Human | ~1 | [5] |
II. Structure-Activity Relationship (SAR) Insights
The affinity of ligands for the H3 receptor is governed by several structural features. A general pharmacophore model for H3R antagonists includes a basic amine group, a central linker, and an aromatic or heteroaromatic moiety.
Pyrazole-Based Antagonists
While specific data for this compound is limited, studies on other pyrazole-containing molecules suggest that the pyrazole ring can serve as a bioisostere for the imidazole ring found in classical H3R antagonists. However, research indicates that direct replacement of the imidazole with a pyrazole ring in some scaffolds can lead to a significant loss of activity, underscoring the critical role of the imidazole moiety in interacting with the receptor. Modifications to the linker and the terminal basic group are crucial for optimizing potency.
Non-Imidazole Alternatives
The development of non-imidazole antagonists like Pitolisant has been a significant advancement, overcoming some of the limitations associated with imidazole-containing compounds, such as potential inhibition of cytochrome P450 enzymes. The SAR of these compounds is diverse, with various scaffolds like piperidines, pyrrolidines, and other heterocyclic systems being employed as the core structure.
III. Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed protocols for key in vitro assays are provided below.
A. Competitive Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand: [³H]-Nα-methylhistamine (a selective H3R agonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the test compounds.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide or histamine).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Test compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. [³⁵S]GTPγS Binding Assay (Functional Assay)
Objective: To determine the functional activity of a test compound (agonist, antagonist, or inverse agonist) at the histamine H3 receptor by measuring G-protein activation.
Materials:
-
Membrane Preparation: As described in the binding assay protocol.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Test Compounds: Serial dilutions of the test compounds.
-
Agonist (for antagonist testing): A known H3R agonist (e.g., (R)-α-methylhistamine).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer and membrane preparation.
-
Agonist Stimulation: Agonist at a fixed concentration (e.g., EC80) and membrane preparation.
-
Antagonist Inhibition: Test compound at various concentrations, a fixed concentration of agonist, and membrane preparation.
-
Inverse Agonist Activity: Test compound at various concentrations and membrane preparation.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity.
Data Analysis:
-
For antagonists, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50.
-
For agonists and inverse agonists, plot the percentage of basal [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 and the maximal effect (Emax).
IV. Visualizations
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
V. Conclusion
The structure-activity relationship of histamine H3 receptor antagonists is a well-explored area, with a clear trend towards non-imidazole scaffolds to improve drug-like properties. While this compound represents a potentially interesting pyrazole-based scaffold, a lack of publicly available data on its H3R affinity and that of its analogs prevents a direct comparison with established antagonists. Further research is warranted to synthesize and evaluate these compounds to determine their potential as novel H3R modulators. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations and for the broader research community working on H3 receptor pharmacology.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
For researchers and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Immediate Safety Precautions
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.[1]
-
H335: May cause respiratory irritation.[1]
Some analogous compounds are also noted to be toxic in contact with skin and harmful to aquatic life with long-lasting effects.[2] Therefore, it is imperative to handle this compound as a hazardous substance.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Flame-retardant lab coat.
-
Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.[3]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain liquid spills.[3] For solid spills, carefully sweep the material to avoid creating dust.[4]
-
Collection: Using non-sparking tools, carefully collect the absorbed material or spilled solid and place it into a designated, clearly labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area according to your institution's established safety protocols.
-
Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste.[3]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed professional chemical waste disposal service.[5][6] Never dispose of this chemical down the drain or in regular trash.[5]
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Liquid Waste:
Step 2: Labeling and Containerization Properly labeling waste containers is a critical regulatory requirement.
-
Use a leak-proof, sealable container made of a material compatible with the chemical.[8] The original container can often be used for the waste product.[9]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[3][7]
-
Also include the approximate concentration and quantity of the waste.[9]
Step 3: Waste Storage Store waste containers safely prior to collection.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][5]
-
This area should be cool, dry, and away from incompatible materials.[3][5]
-
Utilize secondary containment, such as a lab tray, to mitigate potential leaks.[7]
Step 4: Arranging for Professional Disposal The final step is to ensure the waste is handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][5]
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.[5]
-
Follow their specific instructions for packaging and preparing the waste for transport.[5]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data is based on structurally similar pyrazole derivatives.
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | LD50 > 2000 mg/kg in rats for a similar pyrazole diamine, suggesting low acute oral toxicity. | [6] |
| Skin Irritation | Classified as a skin irritant. | [6] |
| Eye Irritation | Classified as a serious eye irritant. | [6] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Not readily biodegradable. | [6] |
Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Spill Response Workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. pfw.edu [pfw.edu]
Personal protective equipment for handling 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
Essential Safety and Handling Guide for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar compounds, including pyrazole derivatives and primary aromatic amines.[1][2][3][4]
Hazard Summary
Potential Hazards:
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
Causes skin irritation.
-
May cause serious eye damage.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure and ensure personal safety when handling this compound.[1][8]
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Flame-resistant lab coat. For larger quantities or risk of splash, chemical-resistant coveralls are recommended.[9][10] | Ensure clothing provides full coverage. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][8] | Follow institutional guidelines for respirator fit testing and selection. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Experimental Protocols
General Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[12][13] Do not breathe dust or vapors.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[11][13]
-
Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.[12]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[2][8]
Waste Segregation and Storage:
-
Chemical Waste: Collect all waste material, including unused product and contaminated absorbents, in a designated, clearly labeled, and tightly sealed container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a separate, labeled waste bag.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
Disposal Procedure:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed waste management company.
Hazard Identification and PPE Selection Logic
The following diagram illustrates the logical relationship between identifying potential hazards and selecting the appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. kishida.co.jp [kishida.co.jp]
- 13. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
